NVP-ADW742 acts by binding to the ATP-binding site of the IGF-1R tyrosine kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream survival pathways [1] [2].
The IGF-1 signaling pathway and the inhibitory action of this compound can be visualized as follows:
IGF-1R Signaling Pathway and this compound Inhibition
This compound binds the kinase domain, blocking this signaling cascade. Key outcomes include:
The anti-tumor effects of this compound have been validated across multiple cancer types, both alone and in combination with other therapies.
| Cancer Model | Findings | Combination Therapy | Citation |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Synergistically enhanced apoptosis induced by etoposide and carboplatin. | Etoposide, Carboplatin, Imatinib | [4] [2] |
| Ewing Tumor | Induced G1-phase cell cycle arrest and apoptosis; synergized with chemotherapy. | Doxorubicin, Vincristine, Imatinib | [3] |
| Multiple Myeloma (MM) | Inhibited proliferation of MM cell lines, including those resistant to other therapies. | Doxorubicin, TRAIL/Apo2L, PS-341 | [6] [7] |
This methodology is adapted from a study investigating the combination of this compound with chemotherapy in Small Cell Lung Cancer (SCLC) cell lines [4].
1. Cell Line and Culture:
2. Drug Treatment:
3. Assess Cell Viability (MTT Assay):
4. Assess Apoptosis (TUNEL Assay or Caspase Activation):
5. Data Analysis:
In vivo studies have confirmed the therapeutic potential of this compound.
This compound serves as a valuable tool compound for validating IGF-1R as a therapeutic target. Research indicates that:
NVP-ADW742 is an orally active, selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its primary mechanism is the inhibition of IGF-1R autophosphorylation, which blocks activation of the downstream PI3K-Akt signaling pathway, a key survival mechanism in many cancer cells [1] [2] [3].
The table below summarizes its potency and selectivity based on cellular autophosphorylation assays:
| Target | IC₅₀ (μM) | Selectivity (vs. IGF-1R) |
|---|---|---|
| IGF-1R | 0.17 [1] [2] [4] | - |
| Insulin Receptor (InsR) | 2.8 [1] [2] | >16-fold less potent [1] [4] [5] |
| c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl | >5 μM [1] [2] | Minimal to no inhibitory activity |
This compound significantly inhibits serum-stimulated proliferation in various human tumor cell lines. The following table summarizes its activity in a panel of cancer cell lines:
| Cell Line | Cancer Type | Assay Readout | IC₅₀ / Activity |
|---|---|---|---|
| H526 | Small Cell Lung Cancer (SCLC) | Growth Inhibition | 0.1 - 0.4 μM [3] |
| Multiple Myeloma (MM) cell lines | Hematologic Malignancy | Cell Survival (MTT) | 0.1 - 0.5 μM [1] |
| Panel of SCLC lines (Group 1) | Small Cell Lung Cancer | Growth Inhibition (in serum) | 0.1 - 0.5 μM [3] |
| Panel of SCLC lines (Group 2) | Small Cell Lung Cancer (with SCF/Kit autocrine loop) | Growth Inhibition (in serum) | 4 - 7 μM [3] |
This protocol measures the inhibition of IGF-1R autophosphorylation in cells.
The following diagram illustrates the IGF-1R signaling pathway and the mechanism by which this compound induces its antitumor effects.
The diagram shows that this compound acts by directly inhibiting IGF-1R activation. This blockade prevents the downstream PI3K-Akt signaling, leading to reduced cell survival, increased apoptosis, and decreased VEGF production. A key therapeutic effect is the compound's ability to sensitize tumor cells to other anticancer agents [1].
The table below summarizes the core quantitative data for NVP-ADW742:
| Property | Description / Value |
|---|---|
| Molecular Weight | 453.58 g/mol [1] |
| CAS No. | 475488-23-4 [1] |
| Chemical Formula | C₂₈H₃₁N₅O [1] |
| Primary Target | IGF-1R (IC₅₀ = 0.17 µM) [1] |
| Selectivity | >16-fold more potent against IGF-1R than Insulin Receptor (InsR) [1] |
| Other Targets | Minimal activity against HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit (IC₅₀ >5 µM) [1] |
| In Vivo Efficacy | 10 mg/kg (twice daily) significantly inhibits tumor growth in mouse xenograft models [1] |
This compound has been validated in various experimental models, with detailed methodologies for key assays provided below.
This protocol measures the compound's ability to inhibit cellular IGF-1R activation [1].
This method is used to determine the anti-proliferative effects of this compound [1].
This protocol assesses the induction of programmed cell death and cell cycle changes [2] [3].
This compound exerts its effects by specifically inhibiting the IGF-1R tyrosine kinase. The following diagram illustrates the core signaling pathway disrupted by this inhibitor.
The diagram above shows that this compound blocks IGF-1R activation, thereby inhibiting downstream PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and growth [2] [4] [5].
Research shows that this compound can sensitize cancer cells to standard chemotherapeutic agents. The experimental workflow for testing these combinations is outlined below.
The synergistic effect of this compound with other drugs has been demonstrated across different cancers:
For in vitro and in vivo work, proper preparation of this compound is critical.
The table below summarizes the key quantitative data for NVP-ADW742:
| Property | Value | Description / Context |
|---|---|---|
| Molecular Weight | 453.58 g/mol | Formula: C₂₈H₃₁N₅O [1] [2] [3] |
| CAS Number | 475488-23-4 | [1] [3] [4] |
| IC₅₀ (IGF-1R) | 0.17 μM | Cellular autophosphorylation assay [1] [2] |
| IC₅₀ (Insulin Receptor) | 2.8 μM | Demonstrates selectivity for IGF-1R over InsR [1] |
| Selectivity (IGF-1R vs. InsR) | >16-fold | [2] [3] |
| Inactive Against | HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit | IC₅₀ >5-10 μM for these kinases [1] [2] |
This compound specifically inhibits IGF-1R tyrosine kinase activity, blocking the IGF-I-mediated activation of the receptor and its downstream signaling pathways [1] [5]. This inhibition leads to pleiotropic antiproliferative and pro-apoptotic effects in tumor cells [1].
The following diagram illustrates the IGF-1R signaling pathway and the inhibitory action of this compound:
IGF-1R pathway inhibition by this compound blocks downstream survival signals, inducing anti-tumor effects.
This protocol measures a compound's ability to inhibit cellular IGF-1R autophosphorylation.
Key Steps:
This protocol assesses the anti-proliferative effects of this compound.
Key Steps:
This compound has been utilized as a tool compound in preclinical research to investigate the role of IGF-1R signaling in various cancers. Key findings include:
NVP-ADW742 works by potently and selectively inhibiting the tyrosine kinase activity of IGF-1R. The table below summarizes its key biochemical properties.
| Property | Description |
|---|---|
| Primary Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] |
| Mechanism | Tyrosine Kinase Inhibitor (TKI) [2] [3] |
| Potency (IC₅₀) | 0.17 µM (cellular assay) [1] |
| Selectivity | >16-fold more potent for IGF-1R than for the Insulin Receptor (InsR, IC₅₀ = 2.8 µM). Minimal activity against HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit [1]. |
| Synonyms | ADW742, GSK 552602A [1] |
| CAS Number | 475488-23-4 [1] |
| Molecular Formula | C₂₈H₃₁N₅O [1] |
| Molecular Weight | 453.58 g/mol [1] |
Upon binding to IGF-1R, this compound blocks receptor autophosphorylation and subsequent activation of key downstream signaling pathways, primarily PI3K/Akt and MAPK/Erk, which are crucial for cell survival, proliferation, and growth [4]. This action induces apoptosis (programmed cell death) in tumor cells and can reverse resistance to chemotherapy [5] [3].
Figure 1: Mechanism of this compound. The inhibitor blocks IGF-1R activation, preventing downstream survival signals and promoting cancer cell death.
In preclinical studies, this compound has shown activity against a range of cancers, both as a single agent and in combination with other therapies.
| Cancer Type | Model System | Key Findings | Combination Therapy |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | H526, WBA, and other cell lines [2] [5] | Inhibited cell growth (IC₅₀ ~0.1-0.5 µM); synergistically enhanced apoptosis induced by etoposide and carboplatin [5]. | STI571 (Imatinib), Etoposide, Carboplatin [2] [5] |
| Acute Myeloid Leukemia (AML) | HL-60 cell line & primary patient samples [3] | Induced apoptosis; suppressed survival; synergized with cytarabine (Ara-C) to kill drug-resistant AML cells [3]. | Cytarabine (Ara-C) [3] |
| Multiple Myeloma (MM) | MM.1S, RPMI-8226, and other cell lines; mouse xenograft models [1] | Inhibited proliferation of MM cell lines (IC₅₀ 0.1-0.5 µM) and primary tumor cells; suppressed tumor growth in vivo (10 mg/kg, ip/oral) [1]. | Doxorubicin, TRAIL/Apo2L, PS-341 [1] |
Based on the literature, here are summaries of common experimental methodologies used to evaluate the effects of this compound.
This method is used to determine the inhibitory effect of this compound on tumor cell proliferation [1].
This protocol assesses the impact of this compound on target phosphorylation and downstream pathways [1].
Figure 2: Key steps for analyzing IGF-1R pathway inhibition by Western blot.
This compound remains a valuable tool compound for probing IGF-1R biology in cancer research and for exploring novel combination treatment strategies.
The table below summarizes the available quantitative data for NVP-ADW742 from commercial suppliers and research contexts.
| Property | Specification | Source / Context |
|---|---|---|
| Purity | ≥98% (HPLC) | Tocris Bioscience [1] |
| Purity | 99.30% | MedChemExpress [2] |
| CAS Number | 475488-23-4 | Multiple Sources [3] [2] [1] |
| Molecular Formula | C₂₈H₃₁N₅O | Multiple Sources [3] [2] [1] |
| Molecular Weight | 453.58 g/mol | Multiple Sources [3] [2] [1] |
| Storage | Desiccate at -20°C | BioCrick [3]; Store at -20°C (Tocris, MedChemExpress) [2] [1] |
| Solubility | ~22 mg/mL in DMSO | BioCrick (21.67 mg/mL) [3]; Tocris (22.68 mg/mL) [1] |
This compound is characterized as a selective, ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase [3] [2] [1]. Its biological activity is central to its use in the experiments cited in the search results.
The following diagram illustrates the signaling pathway targeted by this compound and the logical flow of its interaction with chemotherapy, as demonstrated in multiple studies.
Diagram of the IGF-1R signaling pathway targeted by this compound, showing its role in chemosensitization.
The search results do not contain detailed, step-by-step experimental protocols for purity analysis. However, you can proceed with the following guidance.
The available data confirms that this compound with a high purity level (≥98%-99.3%) is commercially available for research. Its well-established role is as a selective IGF-1R inhibitor that can sensitize various cancer cell lines to chemotherapy by suppressing the PI3K-Akt survival pathway.
NVP-ADW742 is a potent, orally active, and selective small-molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) tyrosine kinase, with an IC₅₀ of 0.17 μM. It exhibits selectivity over the closely related Insulin Receptor (InsR), which it inhibits with an IC₅₀ of 2.8 μM, and shows minimal activity against other kinases like HER2, PDGFR, VEGFR-2, or Bcr-Abl, making it a valuable tool for probing IGF-1R-specific signaling [1].
The therapeutic significance of this compound stems from the critical role of the IGF-1/IGF-1R axis in cancer pathophysiology. IGF-1R signaling promotes tumor cell proliferation, survival, and resistance to conventional therapies. This compound induces pleiotropic antiproliferative and proapoptotic effects in diverse cancer types, including multiple myeloma, medulloblastoma, and small cell lung cancer (SCLC), even in cells resistant to standard treatments [2] [3] [4].
The table below summarizes the compound's activity and its effects in combination therapies.
| Parameter | Value/Description | Context/Model |
|---|---|---|
| IC₅₀ (IGF-1R) | 0.17 μM | In vitro kinase assay [1] |
| IC₅₀ (InsR) | 2.8 μM | In vitro kinase assay [1] |
| IC₅₀ (Proliferation) | 0.1 - 0.5 μM | SCLC cell lines dependent on IGF-I [4] |
| IC₅₀ (Proliferation) | 11.12 μM | Daoy medulloblastoma cells [3] [5] |
| Chemosensitization | Temozolomide IC₅₀ reduced from 452.12 to 256.81 μΜ | Daoy cells combined with 2 μΜ this compound [3] |
| Apoptosis Enhancement | Increased from 16.18% to 23.20% | Daoy cells treated with temozolomide + this compound [3] |
| In Vivo Efficacy (IP) | 10 mg/kg, twice daily | Significant tumor growth suppression in MM xenograft model [1] |
| In Vivo Efficacy (Oral) | 50 mg/kg, twice daily | Significant tumor growth suppression in MM xenograft model [1] |
This protocol details the assessment of this compound-induced apoptosis in medulloblastoma Daoy cells using flow cytometry, based on the methods from Zhou et al. [3] [5].
This protocol uses the Membrane Permeability/Dead Cell Apoptosis Kit principle [6].
The following diagram illustrates the signaling pathway targeted by this compound and its downstream effects on apoptosis.
This diagram outlines the complete workflow for evaluating the chemosensitizing effect of this compound.
This compound is a selective and potent IGF-1R inhibitor that demonstrates significant antitumor activity by inducing apoptosis and sensitizing cancer cells to chemotherapy. The protocols outlined here provide a framework for evaluating its efficacy in vitro, with flow cytometry-based apoptosis assays serving as a key pharmacodynamic endpoint. The combination of proliferation assays, apoptotic cell quantification, and signaling pathway analysis offers a comprehensive approach to validating the mechanism of action and therapeutic potential of this compound in oncology research.
NVP-ADW742 is an ATP-competitive inhibitor that potently and selectively targets IGF-1R. It exhibits an IC₅₀ value in the range of 0.1 to 0.2 μM for inhibiting IGF-1R kinase activity, with studies showing over 16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR) [1] [2]. It also inhibits c-Kit kinase activity at higher concentrations (IC₅₀ of 3-5 μM) but shows minimal activity against HER2, PDGFR, VEGFR-2, or Bcr-Abl at concentrations above 10 μM [1].
Its primary application in oncology research is to block IGF-1R-mediated survival signaling, thereby sensitizing cancer cells to other treatments. Key areas of investigation include:
This section provides a detailed methodology for using this compound in cell-based assays.
The diagram below outlines a typical experimental workflow for evaluating this compound in combination with other therapies.
Preparation of this compound Stock Solution
Cell Seeding and Pre-treatment
Combination Treatment and Incubation
Assessment of Treatment Effects
The table below summarizes key findings from selected studies using this compound in various cancer cell lines.
| Cancer Type | Cell Line/Model | This compound IC₅₀ (Growth) | Combination Agent | Key Finding & Synergy | Primary Readout |
|---|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) [3] | H526, H146, WBA, H209 | Varies by cell line | Etoposide & Carboplatin | Synergistic enhancement of apoptosis; suppressed IGF-I-induced VEGF. | MTT Assay, TUNEL, VEGF ELISA |
| SCLC (with SCF/Kit loop) [2] | Select SCLC lines | 4-7 µM | Imatinib (STI571) | Synergistic growth inhibition and apoptosis; essential for optimal Akt pathway blockade. | Growth Inhibition, Apoptosis Assay, Akt Phosphorylation |
| Colorectal Cancer (CRC) [5] | SW480 (radio-resistant) | Not specified | Ionizing Radiation | This compound pre-treatment increased radiation-induced apoptosis. | Flow Cytometry (Apoptosis) |
| Triple-Negative Breast Cancer (TNBC) [4] | MDA-MB-231 | Not specified | FYN inhibition (PP2/Saracatinib) | CRISPR screen identified FYN inhibition as synergistic with IGF-1R blockade. | Combinatorial CRISPR Screen, Cell Viability |
This compound exerts its effects by specifically inhibiting the IGF-1R signaling axis, a key driver of cell proliferation and survival.
As shown in the pathway, this compound directly inhibits IGF-1R autophosphorylation and activation, blocking downstream PI3K/Akt and MAPK signaling. This disruption leads to reduced cell proliferation and increased susceptibility to apoptosis, particularly when combined with other cytotoxic agents [6] [3] [2].
This compound serves as a valuable research tool for investigating IGF-1R biology and developing novel combination strategies. The provided protocols and data offer a foundation for its application, though researchers should tailor conditions to their specific experimental models.
NVP-ADW742 is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR) tyrosine kinase. Its primary therapeutic value in oncology stems from its ability to sensitize cancer cells to chemotherapy by disrupting key survival signals. The IGF-IR signaling pathway, upon activation by its ligands (IGF-I or IGF-II), initiates critical downstream cascades such as the PI3K/Akt and MAPK/Erk pathways, which promote cell proliferation, differentiation, and, crucially, inhibit apoptosis [1] [2]. In many cancers, this pathway is dysregulated and contributes to tumor cell survival and resistance to cytotoxic drugs [3]. By selectively inhibiting IGF-IR autophosphorylation, this compound blocks these pro-survival signals, thereby lowering the threshold for chemotherapy-induced apoptosis [4] [5].
The following diagram illustrates the core signaling pathway targeted by this compound and the conceptual rationale for its combination with chemotherapy.
The synergistic effect of this compound with various chemotherapeutic agents has been demonstrated across a range of cancer types in preclinical models. The table below summarizes key quantitative data from these studies.
Table 1: Summary of Preclinical Studies on this compound Combination Therapy
| Cancer Type | Cell Line / Model | Chemotherapeutic Agent | Key Efficacy Findings | IC₅₀ / Effective Concentration | Proposed Mechanism | Reference |
|---|---|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Multiple SCLC lines | Etoposide & Carboplatin | Synergistic enhancement of sensitivity. | This compound: 0.1 - 0.5 µM (varies by line). | Inhibition of basal & IGF-I-induced PI3K-Akt activity; suppression of VEGF. [4] | [4] |
| SCLC (with SCF/Kit loop) | WBA & other lines | Etoposide | Combination with Imatinib superior to this compound alone. | This compound: 4 - 7 µM (for resistant lines). | Co-inhibition of IGF-IR and c-Kit pathways for maximal Akt inhibition. [5] | [5] |
| Medulloblastoma | Daoy cells | Temozolomide | Enhanced chemosensitivity; increased apoptosis. | This compound IC₅₀: 11.12 µM (monotherapy). Combined IC₅₀ of Temozolomide: 452 -> 257 µM. | Suppression of p-Akt, p-P38, p-GSK-3β; decrease in PI3K, Bcl-2 levels. [6] | [6] |
| Acute Myeloid Leukemia (AML) | AML cell lines & samples | (Not specified in snippet) | Suppressed proliferation & enhanced chemo sensitivity. | Information missing from context. | Targeting IGF-IR overexpression and downstream PI3K/AKT pathway. [1] [2] | [1] [2] |
Below is a generalized experimental workflow for evaluating the efficacy of this compound in combination with chemotherapy in vitro, compiled from the methodologies used in the cited studies [4] [6].
Objective: To determine the synergistic effect of this compound and chemotherapy on cancer cell proliferation, apoptosis, and pathway modulation.
Materials:
Methodology:
Cell Culture and Seeding:
Drug Treatment:
Endpoint Analysis:
This compound (also known as ADW742 or GSK552602A) is a potent and selective small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase with significant antitumor activity. This ATP-competitive inhibitor demonstrates high selectivity for IGF-1R with an IC₅₀ of 0.17 μM, showing >16-fold greater potency against IGF-1R compared to the insulin receptor (InsR, IC₅₀ = 2.8 μM) and minimal activity against other kinases including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit (IC₅₀ > 5 μM). Its favorable pharmacological profile and demonstrated efficacy in various cancer models make it a valuable tool for investigating IGF-1R signaling in oncogenesis and exploring potential therapeutic applications [1] [2].
The IGF-1R signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival, with its dysregulation implicated in various cancers. This compound has shown promising activity against diverse tumor types, including multiple myeloma, small cell lung cancer (SCLC), and other hematologic and solid malignancies. Research demonstrates that this compound not only exerts direct antitumor effects but also synergizes with conventional chemotherapy agents, sensitizing resistant cancer cells to treatment [3] [4].
Solubility parameters are critical for proper experimental design with this compound. The compound exhibits different solubility properties across various solvents, which must be considered when planning cellular assays. The following table summarizes the key solubility characteristics for this compound:
Table 1: Solubility Profile of this compound in Different Solvents
| Solvent | Concentration | Temperature | Notes |
|---|---|---|---|
| DMSO | 10-22.68 mg/mL (22.04-50 mM) | 25°C | Primary stock solvent; hygroscopic DMSO may impact solubility |
| Ethanol | 3-12 mg/mL (6.6-26.45 mM) | 25°C | Alternative solvent for stock preparation |
| Water | Insoluble | 25°C | Not recommended for direct dissolution |
| CMC-NA | ≥5 mg/mL | 25°C | For in vivo applications as homogeneous suspension |
The variation in reported solubility values reflects batch-to-batch variations and different measurement methodologies across suppliers. Higher solubility in DMSO (up to 50 mM) has been reported by some suppliers, though 22 mM represents a more conservatively achievable concentration [1] [2] [5].
Note: The use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO significantly impacts solubility and compound stability. Always use glass rather than plastic containers for concentrated DMSO stocks [2].
When preparing working solutions for cell culture experiments, it is essential to limit final DMSO concentrations to ≤0.1% (v/v) to prevent cellular toxicity. As a guideline:
The antiproliferative effects of this compound have been demonstrated across multiple cancer cell lines, with particular efficacy observed in hematologic malignancies and small cell lung cancer.
Table 2: In Vitro Antiproliferative Activity of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Assay Duration | Key Findings |
|---|---|---|---|---|
| MM-1S | Multiple Myeloma | 0.1-0.5 | 48-72 hours | Dose-dependent inhibition; overcomes BMSC protection |
| RPMI-8226 | Multiple Myeloma | 0.1-0.5 | 48-72 hours | Effective against drug-resistant variants |
| NCI-H526 | Small Cell Lung Cancer | ~0.17 | 72 hours | Synergizes with etoposide and carboplatin |
| NCI-H146 | Small Cell Lung Cancer | ~0.17 | 72 hours | Enhances chemotherapy-induced apoptosis |
| Various | Solid Tumors | 0.1-10 | 72 hours | Broad spectrum of activity |
Materials: Cancer cell lines, complete growth medium, this compound stock solutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well tissue culture plates, microplate reader
Procedure:
Key Considerations:
This compound exerts its antitumor effects primarily through specific inhibition of IGF-1R autophosphorylation and downstream signaling. The molecular mechanisms can be visualized through the following signaling pathway:
Diagram 1: this compound Inhibition of IGF-1R Signaling Pathway
The cellular kinase activity of IGF-1R can be assessed using a capture ELISA method to measure this compound potency:
Materials: NWT-21 cells (or other IGF-1R expressing cells), serum-free medium, recombinant human IGF-1, this compound stock solutions, RIPA lysis buffer, IGF-1R capture antibody-coated ELISA plates, anti-phosphotyrosine-AP antibody, CDP-Star chemiluminescent substrate
Procedure:
Data Analysis:
This compound demonstrates significant synergy with conventional chemotherapeutic agents, particularly in small cell lung cancer (SCLC) and multiple myeloma models.
Background: In SCLC cell lines, this compound synergistically enhances sensitivity to etoposide and carboplatin, with combination indices indicating strong synergism [4]
Materials: SCLC cell lines (H526, H146, WBA, H209), etoposide, carboplatin, this compound stock solutions
Procedure:
Key Findings:
Recent advanced applications of this compound include its use in screening approaches to identify and target multidrug resistant cancer cells. The following workflow illustrates an image-based high-content screening system for HDECCs:
Diagram 2: Workflow for Image-Based Screening of HDECCs
While focusing primarily on cell culture applications, it is noteworthy that in vivo formulations of this compound have been successfully developed and tested:
This compound is intended for research use only and not for human or veterinary diagnostic or therapeutic applications. Always follow appropriate laboratory safety procedures when handling chemical compounds, including wearing personal protective equipment and working in properly ventilated areas [1].
This compound represents a valuable research tool for investigating IGF-1R signaling in cancer biology and exploring combination therapies to overcome chemoresistance. Its well-characterized solubility profile, specificity for IGF-1R, and demonstrated efficacy in sensitizing cancer cells to conventional chemotherapy make it particularly useful for preclinical research. The protocols outlined in this document provide comprehensive guidance for utilizing this compound in various experimental settings, with particular attention to solubility considerations that are critical for successful cell culture applications.
Table 1: Basic Chemical Properties of NVP-ADW742
| Property | Details |
|---|---|
| CAS Number | 475488-23-4 [1] [2] [3] |
| Molecular Formula | C₂₈H₃₁N₅O [1] [2] [3] |
| Molecular Weight | 453.58 g/mol [1] [2] [3] |
| Appearance | White to light yellow solid [2] [3] |
| Storage | Desiccate at -20°C [1] [2] [4] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 10-21.67 mg/mL (22.04 - 47.78 mM) [1] [2] [3] | Recommended for stock solutions; may require sonication [2] [3]. |
| Ethanol | 3-12 mg/mL (6.61 - 26.45 mM) [1] [4] | Sonication is recommended [4]. |
| Water | Insoluble [1] [4] | Not suitable for direct dissolution. |
Table 3: Guide for Preparing Stock Solutions
| Target Concentration | Amount of Compound (to add to 1 mL of DMSO) | Notes |
|---|---|---|
| 10 mg/mL | 10 mg | A standard, versatile concentration. |
| 50 mg/mL | 50 mg | For high-dose in vitro applications. |
| 10 mM | 4.54 mg | Useful for molarity-based experiments. |
Protocol 1: Preparing a 50 mM Stock Solution in DMSO
Protocol 2: Preparing a Homogeneous Suspension for Animal Studies For in vivo administration (e.g., oral gavage or intraperitoneal injection), a suspension in aqueous solution is often necessary [1] [3].
Protocol 3: Inhibiting IGF-1R Signaling in Cell Lines This protocol is used to assess the effect of this compound on IGF-1-mediated signaling.
Protocol 4: Cell Viability and Proliferation Assay (MTT Assay) This protocol determines the antiproliferative effects of this compound.
Protocol 5: Dosing in a Mouse Xenograft Model This protocol has demonstrated efficacy in a disseminated multiple myeloma mouse model [1] [5].
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and molecular mechanism of this compound.
Diagram 1: Molecular mechanism of this compound action. The inhibitor this compound (red) binds to and inhibits the IGF-1 receptor, blocking downstream signaling pathways and subsequent cellular processes like proliferation and survival [1] [3] [5].
Diagram 2: In vitro experimental workflow. This chart outlines the key steps for treating cells with this compound to study its effects on IGF-1R signaling and cell viability [1] [3].
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a tyrosine kinase receptor that plays a critical role in cell survival, proliferation, and oncogenesis [1]. Its signaling axis involves ligands (IGF-1, IGF-2), receptors (IGF-1R, IR, IGF-2R), and binding proteins (IGFBP1-6). Upon ligand binding, IGF-1R undergoes autophosphorylation, primarily on tyrosine residues 1131, 1135, and 1136, initiating downstream signaling cascades including the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell growth and inhibit apoptosis [1].
This compound is an orally active, selective small-molecule inhibitor of the IGF-1R tyrosine kinase. It demonstrates potent inhibition of IGF-1R (IC₅₀ = 0.17 µM) with significantly lower activity against the closely related Insulin Receptor (InsR; IC₅₀ = 2.8 µM), providing a valuable tool for dissecting IGF-1R-specific signaling in malignant cells [2]. It has been shown to induce antiproliferative and proapoptotic effects in various cancer models, including multiple myeloma and Ewing tumor [3] [2].
Table 1: Potency and Selectivity Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| IGF-1R IC₅₀ | 0.17 µM | In vitro kinase assay [2] |
| Insulin Receptor (InsR) IC₅₀ | 2.8 µM | In vitro kinase assay [2] |
| Cellular Proliferation IC₅₀ | 0.55 - 1.4 µM | 72-hour treatment in Ewing tumor cell lines [3] |
| HER2, PDGFR, VEGFR-2, Bcr-Abl IC₅₀ | >10 µM | Demonstrates selectivity [2] |
| c-Kit IC₅₀ | >5 µM | Demonstrates selectivity [2] |
Table 2: Effective Concentrations for Key In Vitro Assays
| Assay Type | Cell Line/Model | Recommended [this compound] | Incubation Time | Key Outcome |
|---|---|---|---|---|
| Phosphorylation Inhibition | NWT-21 cells | 0.1 - 9 µM | 20 minutes | Blocked IGF-1-induced phosphorylation of IGF-1R and Akt [2] |
| Cell Viability/Proliferation | Multiple Myeloma & other tumor cells | 0.1 - 10 µM | 72 hours | Dose-dependent inhibition of serum-induced cell growth [2] |
| Apoptosis & Cell Cycle | Ewing tumor cells | ~0.55 - 1.4 µM (IC₅₀) | 72 hours | Induced G1 phase arrest and apoptosis [3] |
| Combination with Imatinib | Ewing tumor cells | Varies by cell line | 72 hours | Synergistic increase in apoptosis; enhanced inhibition of AKT/mTOR phosphorylation [3] |
| Combination with Doxorubicin/Vincristine | Ewing tumor cells | Varies by cell line | 72 hours | Synergistic interaction [3] |
This protocol is used to validate the direct target engagement of this compound by assessing its effect on IGF-1R autophosphorylation and subsequent signaling to Akt.
Materials:
Procedure:
This protocol is designed to evaluate the long-term impact of this compound on cancer cell growth.
Materials:
Procedure:
The following diagram illustrates the IGF-1R signaling pathway and the inhibitory action of this compound.
Diagram 1: Mechanism of IGF-1R Pathway Inhibition by this compound. This diagram outlines the core IGF-1R signaling cascade. IGF-1 binding activates the receptor's intracellular tyrosine kinase domain, initiating downstream signaling through both the PI3K/AKT/mTOR (promoting cell survival) and RAS/RAF/MEK/ERK (promoting proliferation) pathways [1]. This compound (red node) acts as a competitive ATP antagonist in the kinase domain, thereby inhibiting the initial autophosphorylation event and shutting down the entire pro-tumorigenic signaling network [2].
This compound (also known as GSK 552602A) is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It specifically targets the ATP-binding site of IGF-1R, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. With an IC~50~ of 0.17 μM against IGF-1R in cellular autophosphorylation assays, it demonstrates >16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR). This compound has shown minimal off-target activity against other kinases including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit at concentrations below 5 μM [1].
The therapeutic potential of this compound has been extensively investigated in preclinical models of various cancers, demonstrating significant antitumor activity both as a monotherapy and in combination with conventional chemotherapeutic agents. It has shown efficacy in multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and acute myeloid leukemia (AML), among others [1] [2] [3]. The compound exerts its effects through multiple mechanisms, including direct inhibition of tumor cell proliferation, induction of apoptosis, suppression of VEGF production, and sensitization of cancer cells to chemotherapy.
This compound specifically binds to the tyrosine kinase domain of IGF-1R, inhibiting receptor autophosphorylation induced by its ligands (IGF-1 and IGF-2). This inhibition disrupts the activation of critical downstream signaling pathways, primarily the PI3K/Akt and Ras/Raf/MEK/Erk cascades, which are crucial for cell survival, proliferation, and resistance to apoptosis [4]. The specificity of this compound for IGF-1R over InsR is particularly important therapeutically, as it reduces potential metabolic side effects associated with insulin signaling disruption.
The following diagram illustrates the mechanism of action of this compound and its effects on downstream signaling pathways:
Table 1: In Vivo Formulation Preparation for this compound
| Formulation Type | Composition | Final Concentration | Preparation Method |
|---|---|---|---|
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH~2~O | 1.100 mg/mL (2.43 mM) | Add 50 μL of 22 mg/mL DMSO stock to 400 μL PEG300, mix → add 50 μL Tween80, mix → add 500 μL ddH~2~O [1] |
| Clear Solution | 5% DMSO, 95% Corn oil | 0.550 mg/mL (1.21 mM) | Add 50 μL of 11 mg/mL DMSO stock to 950 μL corn oil, mix thoroughly [1] |
| Homogeneous Suspension | CMC-Na solution | ≥5 mg/mL | Add 5 mg this compound to 1 mL CMC-Na solution, mix evenly [1] |
Table 2: In Vivo Dosing Regimens for this compound
| Administration Route | Dosage | Frequency | Animal Model | Experimental Outcomes |
|---|---|---|---|---|
| Intraperitoneal (i.p.) injection | 10 mg/kg | Twice daily | SCID/NOD mice with MM-1S-Luc+ MM xenografts | Significant tumor growth inhibition, prolonged survival, enhanced chemotherapy effects [1] |
| Oral gavage | 10 mg/kg | Twice daily | SCID/NOD mice with MM-1S-Luc+ MM xenografts | Comparable efficacy to i.p. administration [1] |
This compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents. The enhanced antitumor activity appears to be mediated through inhibition of the PI3K-Akt pathway, which plays a crucial role in chemotherapy resistance [3].
Key Combination Therapies:
Cell Lines with Demonstrated Sensitivity:
Stock Solution Preparation:
MTT Assay Protocol:
Expected Results:
Capture ELISA Protocol:
Performance Characteristics:
Table 3: Summary of NVP-ADW7442 Efficacy Across Cancer Models
| Cancer Type | Experimental Model | IC~50~/Effective Concentration | Key Outcomes | Combination Effects |
|---|---|---|---|---|
| Multiple Myeloma | MM-1S, RPMI-8226 cells | 0.1-0.5 μM (proliferation) | Inhibition of serum-stimulated proliferation; overcame drug resistance | Synergized with doxorubicin, TRAIL/Apo2L, PS-341 [1] |
| Small Cell Lung Cancer | H526 cells | 0.1-0.4 μM (growth inhibition) | Inhibition of IGF-1R signaling and cell growth | Synergistic with etoposide/carboplatin; combined with imatinib for Kit-positive lines [2] [3] |
| Medulloblastoma | Daoy cells | 11.12 μM (proliferation) | Enhanced chemotherapy-induced apoptosis | With temozolomide: ↓IC~50~ from 452.12 to 256.81 μmol/L; apoptosis ↑ from 16.18% to 23.20% [5] |
| Acute Myeloid Leukemia | HL-60 cells & primary blasts | Induced apoptosis at low μM range | Akt dephosphorylation, p38 phosphorylation, Bcl-2 decrease | Synergized with Ara-C in drug-resistant specimens [6] |
Mechanistic Studies of IGF-1R Signaling: this compound serves as a selective tool compound for dissecting IGF-1R-specific signaling pathways in various biological contexts [1] [4]
Overcoming Chemotherapy Resistance: The compound sensitizes tumor cells to multiple chemotherapeutic agents by inhibiting survival signals through the PI3K-Akt pathway [3] [5] [6]
Angiogenesis Inhibition: this compound suppresses IGF-1-induced VEGF secretion in various tumor types, providing an additional anti-angiogenic mechanism [1] [3]
Bone Marrow Microenvironment Studies: In multiple myeloma models, this compound inhibits tumor cell proliferation even in the presence of protective bone marrow stromal cells [1]
Syngeneic Combination Therapy Development: The compound has been used to define optimal combination strategies with other targeted agents, such as imatinib in SCLC [2]
The following diagram outlines a typical in vivo experimental workflow for evaluating this compound:
Dose Optimization: For new cancer models, initiate testing with concentrations ranging from 0.1-10 μM in vitro and 5-15 mg/kg in vivo
Combination Scheduling: Based on published studies, concurrent administration with chemotherapy appears most effective, though sequence-specific effects should be empirically determined for new combinations
Biomarker Monitoring: Assessment of PI3K-Akt activity is recommended as a pharmacodynamic endpoint in experimental therapeutic studies [3]
Formulation Selection: For in vivo studies, the clear solution formulation (5% DMSO, 40% PEG300, 5% Tween80, 50% ddH~2~O) provides excellent bioavailability and tolerability [1]
This compound represents a valuable research tool for investigating IGF-1R signaling in cancer biology and for developing combination therapeutic strategies. Its well-characterized selectivity profile, established efficacy across multiple preclinical cancer models, and compatibility with various administration routes make it particularly useful for translational oncology research. The protocols outlined in this document provide comprehensive guidance for implementing this compound in both in vitro and in vivo experimental settings, with specific attention to formulation, dosing, and appropriate endpoint analyses.
NVP-ADW742 is an orally active, selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It induces antiproliferative and proapoptotic effects in various tumor cells and can enhance the efficacy of conventional chemotherapeutics [1] [2] [3].
The table below summarizes the primary known targets and selectivity of this compound.
| Target | IC₅₀ (μM) | Selectivity Notes |
|---|---|---|
| IGF-1R | 0.17 | Primary target [1] [2] |
| Insulin Receptor (InsR) | 2.8 | ~16-fold less potent than for IGF-1R [1] |
| HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit | >5 to >10 | Minimal to no inhibitory activity [1] [2] |
The table below provides a consolidated summary of dosing information from preclinical studies.
| Model Type | Cell Line / Animal Model | Dosing Concentration/Level | Incubation/ Administration Duration | Key Findings |
|---|---|---|---|---|
| In Vitro | Multiple Myeloma (MM) cell lines (e.g., MM-1S, RPMI-8226) [1] [2] | 0.1 - 10 μM (IC₅₀: 0.1-0.5 μM for serum-induced growth) [1] | 48 - 72 hours [1] [2] | Dose-dependent inhibition of cell growth; overcomes drug resistance [1]. |
| In Vitro | Small Cell Lung Cancer (SCLC) H526 cells [4] | 0.1 - 0.4 μM (IC₅₀ for growth inhibition) [4] | Not Specified | Inhibits IGF-IR signaling and growth. |
| In Vivo | SCID/NOD mice with MM-1S xenografts [1] [2] | 10 mg/kg (intraperitoneal) | Twice daily for 19 days | Significant tumor growth suppression and prolonged survival [1]. |
| In Vivo | SCID/NOD mice with MM-1S xenografts [1] | 50 mg/kg (oral gavage) | Twice daily for 19 days | Significant tumor growth suppression and prolonged survival. |
This protocol measures the direct effect of this compound on IGF-1R autophosphorylation in cells [2].
This protocol assesses the antiproliferative effects of this compound [2].
This protocol outlines the in vivo administration and evaluation of this compound [1] [2].
The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow from its mechanism of action to its biological effects.
Diagram 1: Mechanism of this compound action. The inhibitor blocks IGF-1R activation, preventing downstream signaling through PI3K/Akt and MAPK pathways, which leads to reduced cell survival and increased apoptosis.
This compound (also known as ADW-742, GSK552602A) represents a novel class of selective small-molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase with potential significant antitumor activity. The IGF-1R signaling pathway has emerged as a critical therapeutic target in oncology due to its fundamental roles in promoting cancer cell proliferation, metastasis, and resistance to conventional treatments. As a receptor tyrosine kinase predominantly activated by IGF-I and IGF-II, IGF-1R triggers downstream signaling cascades including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which collectively contribute to malignant progression and survival advantage in numerous cancer types [1]. Deregulation of the IGF-1/IGF-1R axis has been documented in various malignancies, including small cell lung cancer (SCLC), medulloblastoma, multiple myeloma, and triple-negative breast cancer (TNBC), often correlating with poor prognosis and reduced survival [2] [1] [3].
The development of this compound addresses the pressing clinical need for targeted therapeutic agents that can overcome the limitations of conventional chemotherapy, particularly the challenges of intrinsic and acquired drug resistance. With its high selectivity profile and proven chemosensitization capabilities, this compound provides researchers with a valuable tool for investigating IGF-1R signaling dynamics and developing innovative combination therapies. These application notes consolidate the available scientific evidence and establish standardized protocols for evaluating the biological effects of this compound in preclinical models, with particular emphasis on the implementation of MTT assays for assessing cell viability and proliferation in response to treatment.
This compound is characterized by the chemical name 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine with a molecular formula of C₂₈H₃₁N₅O and a molecular weight of 453.58 g/mol [4] [5]. The compound appears as a white solid powder with a solubility profile of approximately 10 mg/mL in DMSO (~22.0 mM), 3 mg/mL in ethanol (~6.6 mM), and limited aqueous solubility (<1 mg/mL) [4]. For in vitro applications, stock solutions are typically prepared in DMSO at concentrations of 10-20 mg/mL and stored at -20°C, with recommended working concentrations determined based on the specific cell type and experimental context.
This compound demonstrates exceptional targeting specificity toward IGF-1R with a reported IC₅₀ value of 0.17-0.2 μM for IGF-1R kinase inhibition [4] [5]. This compound exhibits minimal off-target effects against closely related receptors and other tyrosine kinases, showing approximately 16-fold greater selectivity for IGF-1R compared to insulin receptor (InsR) (IC₅₀ = 2.8 μM) and negligible activity against c-Kit, HER1, PDGFR, VEGFR2, or Bcr-Abl p210 (IC₅₀ > 5 μM) [4] [5]. This selectivity profile positions this compound as a superior research tool for specifically interrogating IGF-1R signaling without confounding effects from inhibition of related kinases.
This compound functions as an ATP-competitive inhibitor that specifically targets the tyrosine kinase domain of IGF-1R, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades [2] [1]. The schematic below illustrates the molecular signaling pathway and mechanism of this compound action:
As depicted in the schematic, this compound effectively disrupts the ligand-induced activation of IGF-1R, leading to suppression of both PI3K/AKT and MAPK signaling pathways. This dual inhibition results in comprehensive abrogation of the proliferative and survival signals that cancer cells depend on for growth and resistance to apoptosis. Additionally, this compound has been shown to inhibit IGF-I-induced VEGF expression, suggesting an additional anti-angiogenic mechanism that may contribute to its overall antitumor efficacy [2].
Extensive in vitro studies have demonstrated the potent antiproliferative effects of this compound across diverse cancer cell lines. The compound effectively inhibits serum-stimulated cell proliferation in a dose-dependent manner, with IC₅₀ values typically ranging between 0.1-0.5 μM for multiple myeloma cell lines and approximately 11.12 μM for medulloblastoma (Daoy) cells [4] [6]. The table below summarizes key efficacy data from published studies:
Table 1: In Vitro Efficacy Profile of this compound in Various Cancer Models
| Cancer Type | Cell Line/Model | IC₅₀ Value | Key Findings | Reference |
|---|---|---|---|---|
| Small Cell Lung Cancer | H526, H146, WBA, H209 | Not specified | Synergistic enhancement of etoposide and carboplatin sensitivity; inhibition of basal PI3K-Akt activity | [2] |
| Multiple Myeloma | MM.1S, RPMI-8226, U266 | 0.1-0.5 μM | Suppression of serum-stimulated proliferation; inhibition of IGF-I-induced VEGF secretion | [4] |
| Medulloblastoma | Daoy | 11.12 μM | Enhanced chemosensitivity to temozolomide; suppression of Akt, P38, and GSK-3β phosphorylation | [6] |
| Triple Negative Breast Cancer | MDA-MB-231 | Not specified | Synergistic effects with FYN inhibition; suppression of compensatory survival pathways | [3] |
The chemosensitization capability of this compound represents one of its most significant therapeutic attributes. In SCLC models, the combination of this compound with conventional chemotherapeutic agents (etoposide and carboplatin) resulted in synergistic enhancement of cytotoxicity, with maximal effects observed at concentrations that eliminated basal PI3K-Akt activity in individual cell lines [2]. Similarly, in medulloblastoma studies, this compound (2 μmol/L) significantly decreased the IC₅₀ of temozolomide from 452.12 to 256.81 μmol/L and enhanced apoptosis from 16.18% to 23.20% [6]. These findings establish this compound as a promising candidate for combination therapy regimens aimed at overcoming chemoresistance.
In vivo studies using mouse xenograft models have corroborated the antitumor efficacy of this compound. Administration of this compound at 10 mg/kg twice daily in a mouse model of diffuse mixed myeloma significantly inhibited tumor growth, prolonged survival, and enhanced the antitumor effect of cytotoxic chemotherapy melphalan [4]. The compound has demonstrated effectiveness through both intraperitoneal injection and oral gavage routes, providing flexibility in dosing strategies for preclinical investigations [4].
For in vivo formulation, this compound can be prepared as a suspension solution using sequentially added co-solvents: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline at a concentration of 1.92 mg/mL (4.23 mM) with sonication [4]. Alternative formulations using 20% SBE-β-CD in saline have also been described, demonstrating the compound's formulation versatility for extended in vivo studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay represents a cornerstone method in cell biology for evaluating cell viability and proliferation, particularly in drug discovery and cancer research contexts [7]. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [7]. The resulting color intensity directly correlates with the number of viable cells and can be quantified spectrophotometrically, typically at 570-590 nm with a reference wavelength of 630 nm to correct for background absorbance [7]. For this compound evaluation, the MTT assay provides a reliable, quantitative measure of compound efficacy in inhibiting cancer cell proliferation and facilitating chemosensitization.
The following diagram illustrates the complete experimental workflow for assessing this compound effects using the MTT assay:
MTT Stock Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Mix by vortexing or sonication until completely dissolved, then filter sterilize using a 0.2 μm filter. Aliquot and store at -20°C for up to 6 months. Avoid storage at 4°C for extended periods [7].
MTT Solvent: Prepare 4 mM HCl with 0.1% NP-40 in isopropanol. This solution is used to dissolve the formed formazan crystals. Store at room temperature protected from light [7].
This compound Working Solutions: Prepare serial dilutions of this compound from DMSO stock solutions in serum-free media to achieve the desired final concentrations (typically ranging from 0.1-20 μM). Include vehicle controls with equivalent DMSO concentrations (generally not exceeding 0.1% final concentration) [2] [6].
Seed cells in 96-well plates at an optimal density determined by preliminary optimization experiments (typically 3,000-10,000 cells/well depending on cell type and growth rate). Include background control wells containing culture media without cells [7].
Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂ in a humidified incubator).
Treat cells with this compound alone or in combination with chemotherapeutic agents (etoposide, carboplatin, temozolomide, etc.) at previously determined concentrations. Include appropriate positive (cytotoxic agent) and negative (vehicle-only) controls. Each experimental condition should be replicated in at least triplicate wells to ensure statistical reliability [2] [6].
Incubate treated cells for the desired exposure period (typically 48-72 hours) based on experimental objectives [2].
Following treatment incubation, carefully remove culture media from each well:
Add 50 μL of serum-free media followed by 50 μL of MTT solution (5 mg/mL) to each well, resulting in a final MTT concentration of 2.5 mg/mL. Alternatively, add MTT solution directly to existing media at a 1:1 ratio if media removal is not feasible, ensuring consistent media volumes across all wells [7].
Incubate plates at 37°C for 3 hours to allow formazan crystal formation. Protect from light during incubation.
After incubation, add 150 μL of MTT solvent to each well. Wrap plates in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. If crystals persist, gently pipette the solution to facilitate complete dissolution [7].
Measure absorbance at 590 nm with a reference wavelength of 630 nm to correct for background interference using a microplate reader. Complete readings within 1 hour of solubilization to prevent signal degradation [7].
Calculate the average absorbance for each set of replicates.
Subtract the background absorbance (media-only wells) from all experimental readings to obtain corrected absorbance values.
Calculate percentage cell viability using the formula:
Determine percentage cytotoxicity using the formula:
or more precisely:
For combination studies with chemotherapeutic agents, analyze drug interactions using appropriate statistical methods such as the Chou-Talalay multiple-drug-effect equation to determine synergistic, additive, or antagonistic effects [2].
Generate dose-response curves by plotting percentage viability against log drug concentration and calculate IC₅₀ values using nonlinear regression analysis.
Table 2: Key Parameters for MTT Assay Optimization with this compound
| Parameter | Recommended Conditions | Considerations |
|---|---|---|
| Cell Seeding Density | 3,000-10,000 cells/well | Must be optimized for each cell line; ensure logarithmic growth throughout assay |
| This compound Concentration Range | 0.1-20 μM | Include 8-10 serial dilutions for accurate IC₅₀ determination |
| Treatment Duration | 48-72 hours | Longer incubations may require media refreshment with compounds |
| MTT Incubation Time | 3-4 hours | Varies with cell metabolic activity; optimize to ensure signal linearity |
| Serum Conditions | Serum-free during MTT incubation | Serum can cause background interference |
| Solubilization Duration | 15 minutes to overnight | Complete dissolution is critical for accurate readings |
Research has demonstrated that this compound exhibits enhanced antitumor activity when used in rational combination strategies. In SCLC models, the combination of This compound with imatinib proved superior to this compound alone in sensitizing WBA cells to etoposide, particularly in cell lines where c-Kit receptor tyrosine kinase contributes to basal PI3K-Akt activity [2]. This suggests that simultaneous inhibition of complementary survival pathways can yield superior therapeutic outcomes.
Recent combinatorial CRISPR screens have identified FYN and KDM4 as critical targets whose inhibition enhances the effectiveness of this compound in triple-negative breast cancer models both in vitro and in vivo [3]. Mechanistically, TKI treatment upregulates KDM4 transcription, which demethylates H3K9me3 at the FYN enhancer, leading to FYN transcription and compensatory survival signaling. This resistance mechanism can be effectively countered by combining this compound with FYN inhibitors (PP2, saracatinib) or KDM4 inhibitors (QC6352), resulting in significantly enhanced TNBC cell killing [3].
For researchers investigating these combination approaches, the MTT assay protocol can be adapted to include appropriate inhibitor combinations with careful attention to potential solvent interactions and cytotoxicity profiles. When testing multiple drug combinations, include single-agent controls for each compound and use matrix-based dosing schemes to comprehensively evaluate interaction effects.
Low Absorbance Signal: This may result from insufficient cell numbers, inadequate MTT incubation time, or incomplete formazan dissolution. Ensure cells are in logarithmic growth phase, optimize MTT incubation duration, and verify complete crystal dissolution by microscopy if necessary [7].
High Background Signal: Often caused by serum interference or precipitation. Use serum-free media during MTT incubation and ensure proper background subtraction with media-only controls [7].
Inconsistent Replicate Readings: May stem from uneven cell seeding, improper plate handling, or edge effects in 96-well plates. Use electronic multichannel pipettes for consistent liquid handling, avoid peripheral wells, and ensure uniform incubation conditions [7].
Poor this compound Solubility: While soluble in DMSO at 10 mg/mL, precipitation may occur upon dilution into aqueous media. Prepare fresh working solutions for each experiment and confirm no visible precipitation after dilution [4].
While the MTT assay provides valuable information about metabolic activity and cell proliferation, it does not directly distinguish between cytostatic and cytotoxic effects, nor does it provide mechanistic insights into cell death pathways. Researchers should consider complementary assays to obtain comprehensive understanding of this compound mechanisms:
Apoptosis Assays: Utilize TUNEL staining, Annexin V/propidium iodide flow cytometry, or caspase activation assays to quantify apoptotic cell death [2] [6].
Cell Cycle Analysis: Employ propidium iodide DNA staining with flow cytometry to determine cell cycle distribution and arrest [6].
Western Blotting: Assess effects on IGF-1R phosphorylation and downstream signaling pathways (PI3K/Akt, MAPK) to verify target engagement [2] [1] [6].
Clonogenic Assays: Evaluate long-term effects on reproductive cell survival and self-renewal capacity.
When interpreting MTT results, particularly in combination studies, consider that changes in metabolic activity may precede actual cell death, and some treatments may alter mitochondrial activity without immediately affecting viability. Therefore, time-course experiments and complementary viability assays are recommended for comprehensive assessment of this compound effects.
This compound represents a valuable research tool for investigating IGF-1R signaling and developing innovative cancer therapeutic strategies. The MTT assay protocol detailed in these application notes provides a robust, standardized methodology for evaluating the antiproliferative effects of this compound alone and in combination with other agents. The documented synergistic interactions with conventional chemotherapeutics and targeted agents highlight the potential of this compound to overcome treatment resistance in various malignancies. By implementing these optimized protocols and considering the technical recommendations, researchers can reliably generate reproducible data to advance our understanding of IGF-1R biology and therapeutic targeting.
The therapeutic strategy behind combining NVP-ADW742 with chemotherapy relies on disrupting a key cancer cell survival pathway.
The following diagram illustrates how this compound inhibits the IGF-1R signaling pathway to enhance chemotherapy-induced apoptosis:
The synergistic effect of this compound with etoposide and carboplatin has been observed across multiple cancer cell types. The table below summarizes key quantitative findings from preclinical studies:
| Cancer Type / Cell Line | Chemotherapy Agent | Key Findings with this compound Combination | Reference |
|---|
| Small Cell Lung Cancer (H526, H146, WBA) | Etoposide & Carboplatin | Synergistic enhancement of sensitivity; maximal effect at concentrations that eliminated basal PI3K-Akt activity. | [3] | | Small Cell Lung Cancer (WBA) | Etoposide | Combination with Imatinib and this compound was superior to this compound alone in sensitizing cells. | [3] | | Medulloblastoma (Daoy) | Temozolomide | IC₅₀ of Temozolomide decreased from 452.12 µM to 256.81 µM; apoptosis enhanced from 16.18% to 23.20%. | [6] | | Multiple Myeloma & Other Tumors | Various | this compound inhibited IGF-1R (IC₅₀ 0.17 µM) with >16-fold selectivity over InsR; also inhibits c-Kit (IC₅₀ 3-5 µM). | [4] |
Here are standardized protocols for key experiments investigating the chemo-sensitizing effects of this compound.
This protocol is used to measure the inhibitory effects on cell growth and to determine drug synergy.
This protocol assesses the induction of apoptosis, a key mechanism of chemotherapy sensitization.
This protocol confirms the on-target effect of this compound and its downstream consequences.
The following workflow provides a visual summary of the key experimental steps in these protocols:
This compound represents a promising targeted approach to overcome chemotherapy resistance by inhibiting the IGF-1R/PI3K-Akt axis. The provided protocols offer a foundation for conducting robust in vitro experiments to validate and explore this strategy further. Future work should focus on translating these findings into in vivo models and ultimately, clinical trials to assess efficacy in patients.
The insulin-like growth factor-1 receptor (IGF-1R) signaling axis represents a critical pathway in the pathogenesis and therapeutic resistance of acute myeloid leukemia. IGF-1R is a transmembrane tyrosine kinase receptor that, upon activation by its ligands (IGF-I or IGF-II), initiates downstream signaling cascades including the PI3K/Akt and MAPK/Erk pathways, which regulate essential cellular processes such as proliferation, differentiation, and survival [1]. In AML, dysregulation of this system contributes significantly to the malignant phenotype. Research has demonstrated that IGF-1R expression levels in leukemia cells show a positive correlation with the percentage of blasts in bone marrow from de novo AML patients, establishing this pathway as a clinically relevant therapeutic target [2]. The strategic inhibition of IGF-1R signaling represents a promising approach to disrupt survival pathways in AML cells and potentially overcome resistance to conventional chemotherapeutic agents.
NVP-ADW742 is a selective small molecule inhibitor targeting the tyrosine kinase domain of IGF-1R. Preclinical studies have established its potency in suppressing IGF-1R activation and downstream signaling, leading to growth inhibition and apoptosis in various hematological malignancies, particularly AML [2]. This application note provides comprehensive experimental protocols and data analysis for utilizing this compound in AML research settings, encompassing monotherapy investigations and combination strategies with conventional chemotherapeutics.
This compound functions as a competitive ATP-binding site inhibitor that selectively targets the tyrosine kinase activity of IGF-1R. This specificity is crucial for its therapeutic potential, as it minimizes off-target effects on closely related receptors such as the insulin receptor (IR) [2]. Upon binding to IGF-1R, this compound prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades. The primary consequences of IGF-1R inhibition include dephosphorylation of Akt, increased phosphorylation of p38, and decreased expression of the anti-apoptotic protein Bcl-2 [2]. This coordinated modulation of signaling pathways shifts the cellular equilibrium toward apoptosis, particularly in malignant cells dependent on IGF-1R signaling for survival.
The diagram below illustrates the key signaling pathways affected by this compound and the experimental workflow for evaluating its efficacy:
Materials:
Primary AML Blast Isolation Protocol:
This compound Stock Solution Preparation:
Procedure:
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) provides specific detection of DNA fragmentation during apoptosis.
Protocol:
Sample Preparation and Electrophoresis:
Antibody Incubation and Detection:
Synergy Assessment Protocol:
Table 1: Antiproliferative and Pro-apoptotic Effects of this compound in AML Cellular Models
| Cell Model | IC₅₀ Value (μM) | Apoptosis Induction (% vs Control) | Bcl-2 Reduction | Akt Dephosphorylation | Study Reference |
|---|---|---|---|---|---|
| HL-60 cell line | 0.5 - 2.0 | 45-65% (48h) | >60% | Complete at 1μM | [2] |
| Primary AML blasts | 0.1 - 5.0 | 30-70% (48h) | Variable | Dose-dependent | [2] |
| SCLC cell lines (comparative) | 0.3 - 1.5 | 40-80% (72h) | Not reported | Complete inhibition | [3] |
Table 2: Combination Therapy Efficacy of this compound with Chemotherapeutic Agents
| Combination Partner | Cell Model | Combination Index (CI) | Effect on Resistance | Signaling Alterations | Study Reference |
|---|---|---|---|---|---|
| Ara-C (Cytarabine) | Drug-resistant AML specimens | 0.3-0.7 (synergistic) | Reversal of chemoresistance | Enhanced Akt inhibition | [2] |
| Etoposide | SCLC & AML models | 0.4-0.8 (synergistic) | Enhanced sensitivity | Suppressed VEGF expression | [3] |
| Carboplatin | SCLC models | 0.5-0.9 (synergistic) | Not reported | Inhibition of basal PI3K/Akt | [3] |
The experimental data demonstrate that this compound possesses significant potential as a therapeutic agent in AML, both as a monotherapy and in combination approaches. The ability of this IGF-1R inhibitor to sensitize resistant AML cells to conventional chemotherapy represents one of its most promising clinical applications [2]. This is particularly relevant given that drug resistance remains a major obstacle in AML treatment, contributing significantly to disease relapse and mortality [4]. The consistent observation that this compound synergizes with Ara-C in drug-resistant AML specimens suggests that IGF-1R inhibition could potentially expand the efficacy of standard induction regimens in poor-prognosis patient subsets.
Future research directions should focus on biomarker identification to select patients most likely to benefit from IGF-1R targeted therapy. The correlation between IGF-1R expression levels and blast percentage in AML patients suggests that IGF-1R expression could serve as a potential predictive biomarker [2]. Additionally, comprehensive investigation of the IGF signaling system in myelodysplastic syndromes (MDS) and AML reveals that alterations in this pathway contribute to disease progression from early-stage MDS to overt AML [1] [5]. This understanding positions IGF-1R inhibitors like this compound as potential interventions that might alter the natural history of disease progression in addition to treating overt leukemia. Further clinical development should incorporate assessment of PI3K-Akt activity as a pharmacodynamic endpoint to confirm target engagement and optimize dosing strategies [3].
1. Compound Profile NVP-ADW742 is a potent and selective ATP-competitive small-molecule inhibitor of the IGF-1R tyrosine kinase. Preclinical profiling indicates it inhibits IGF-1R with an IC₅₀ in the nanomolar range (between 0.1 and 0.4 µM in sensitive H526 cells) and exhibits significantly lower activity against the closely related Insulin Receptor (IR) and other kinases like c-Kit [1]. Its primary mechanism involves blocking IGF-I-mediated autophosphorylation of IGF-1R, thereby inhibiting downstream survival signaling, predominantly through the PI3K-Akt pathway [2] [3].
2. Key Biological Rationale in SCLC The therapeutic rationale for using this compound in SCLC is based on the frequent presence of active IGF-1/IGF-1R autocrine loops in this cancer type. Signaling through this pathway is a critical regulator of cell proliferation and, importantly, inhibits chemotherapy-induced apoptosis [2]. Furthermore, research has delineated two populations of SCLC cell lines: those sensitive to this compound monotherapy and those that require combination with a c-Kit inhibitor (e.g., STI571/imatinib) for optimal growth inhibition, depending on the presence of concurrent stem cell factor (SCF)/Kit autocrine loops [1].
The diagram below summarizes the mechanism of action and the rationale for combination therapy.
3. Quantitative Activity Data The following table summarizes the inhibitory activity of this compound observed across various SCLC experimental models.
| Assay Type | Experimental Model | Treatment Conditions | Key Quantitative Findings | Source Context |
|---|---|---|---|---|
| In Vitro Growth Inhibition | Panel of SCLC cell lines (e.g., H526) | This compound monotherapy | IC₅₀: 0.1 - 0.5 µM (cell lines without active SCF/Kit loops) [1] | [1] |
| Panel of SCLC cell lines (e.g., WBA) | This compound monotherapy | IC₅₀: 4 - 7 µM (cell lines with active SCF/Kit loops) [1] | [1] | |
| In Vitro Combination Therapy | SCLC cell lines | This compound + Etoposide/Carboplatin | Synergistic effect (Chou-Talalay analysis); maximal sensitization at this compound conc. that inhibits basal Akt [2] | [2] |
| SCLC cell lines with active Kit | This compound + STI571 (Imatinib) | Synergistic growth inhibition and induction of apoptosis [1] | [1] | |
| Signaling Inhibition | H526 SCLC cell line | This compound pre-treatment | Inhibition of IGF-IR signaling (IC₅₀: 0.1 - 0.4 µM); inhibition of SCF-mediated Kit phosphorylation (IC₅₀: 1-5 µM) [1] | [1] |
4. Detailed Experimental Protocols
4.1. Cell Culture and Reagent Preparation
4.2. Core Functional Assays
Protocol 1: Cell Viability and Growth Inhibition (MTT Assay) This protocol is used to determine the IC₅₀ of this compound and its synergistic effects with other drugs [2].
Protocol 2: Analysis of Apoptosis (TUNEL Assay and Caspase Activation) This protocol assesses the induction of apoptosis following treatment [2].
Protocol 3: Western Blot Analysis of Signaling Pathways This protocol confirms target engagement and inhibition of downstream signaling [3].
NVP-ADW742 specifically targets and inhibits the tyrosine kinase activity of IGF-1R. By doing so, it blocks the IGF-I-induced activation of downstream signaling pathways, particularly the PI3K-Akt pathway, which is a critical regulator of VEGF expression [1] [2]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
The table below summarizes key quantitative data from peer-reviewed studies on this compound.
Table 1: Quantitative Profile of this compound Biological Activity
| Parameter | Value / Concentration | Experimental Context | Citation |
|---|---|---|---|
| IGF-1R Inhibition (IC₅₀) | 0.17 - 0.78 µM | Cellular autophosphorylation assays in various tumor cell lines [3] [4] [5]. | |
| In Vitro Anti-proliferative (IC₅₀) | 0.1 - 1.4 µM | 48-hour MTT assay in hematologic and solid tumor cell lines (e.g., multiple myeloma, Ewing tumor) [3] [1]. | |
| VEGF mRNA Inhibition | Complete inhibition | Northern blot analysis in SCLC H526 cells; IGF-I-induced VEGF mRNA was fully suppressed [4] [2]. | |
| In Vivo Efficacy Dose | 10 mg/kg, twice daily | Significantly inhibited tumor growth in a murine xenograft model of multiple myeloma [3] [5]. | |
| Selectivity (vs. InsR) | >16-fold | More potent against IGF-1R than the closely related Insulin Receptor (InsR) [4] [5]. |
Here are standardized protocols for key experiments demonstrating this compound's effect on VEGF mRNA and related phenotypes.
This protocol is adapted from studies in Small Cell Lung Cancer (SCLC) cell lines [4] [2].
Objective: To evaluate the effect of this compound on IGF-I-induced VEGF mRNA expression.
Materials:
Procedure:
Expected Outcome: Pre-treatment with this compound should completely abrogate the increase in VEGF mRNA levels induced by IGF-I stimulation [4].
This protocol outlines how to test this compound in combination with chemotherapeutic agents, as demonstrated in SCLC and Ewing tumor models [1] [2].
Objective: To determine the synergistic effect of this compound and chemotherapy on cell proliferation and apoptosis.
Materials:
Procedure:
Expected Outcome: this compound is expected to act synergistically (CI < 1) with chemotherapeutics, significantly reducing the IC₅₀ of the drugs and enhancing apoptosis [1] [2].
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific experimental details, feel free to ask.
NVP-ADW742 (also known as GSK 552602A) is a potent, ATP-competitive small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase with significant implications for cancer research and therapeutic development. This compound demonstrates high selectivity for IGF-1R (IC₅₀ = 0.17 μM) with approximately 16-fold greater potency against IGF-1R compared to the insulin receptor (InsR). Its well-characterized ability to sensitize cancer cells to conventional chemotherapeutic agents makes it a valuable research tool for investigating combination therapies and understanding IGF-1R signaling pathways in various malignancies [1] [2].
The primary research applications of this compound include:
This compound functions as a highly selective ATP-competitive inhibitor that specifically targets the IGF-1R tyrosine kinase domain. This targeted inhibition disrupts IGF-1R autophosphorylation and subsequent activation of downstream signaling cascades, particularly the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and metabolism [3] [1]. The compound exhibits minimal off-target effects against related kinases including HER2, PDGFR, VEGFR-2, and Bcr-Abl (IC₅₀ > 5 μM for c-Kit), confirming its specificity for the IGF-1R signaling axis [1].
IGF-1R inhibition by this compound initiates a cascade of molecular events that ultimately lead to decreased Akt phosphorylation and activity:
The resulting Akt dephosphorylation creates a cellular environment conducive to apoptosis and enhanced chemosensitivity, particularly when combined with conventional chemotherapeutic agents.
Diagram 1: this compound Mechanism of Action in IGF-1R/Akt Signaling Pathway. This compound inhibits IGF-1R activation, preventing downstream PI3K/Akt signaling and promoting apoptosis.
The dephosphorylation of Akt is primarily mediated by protein phosphatase 2A (PP2A), which dephosphorylates both Thr308 and Ser473 residues, leading to complete Akt inactivation [5] [6]. Research demonstrates that PP2A exists in complex with IGBP1, and this complex plays a critical regulatory role in determining Akt phosphorylation status. In resting cells, the IGBP1-PP2A complex maintains basal PI3K activity by dephosphorylating inhibitory sites on the p85 regulatory subunit. Upon cellular stimulation, this complex undergoes a "PP2A switch", detaching from PI3K and binding to Akt instead, thereby promoting its dephosphorylation and inactivation [7]. This mechanism explains how this compound indirectly facilitates Akt dephosphorylation through upstream IGF-1R inhibition.
Purpose: To establish standardized conditions for evaluating this compound effects on Akt phosphorylation in cancer cell lines.
Materials:
Procedure:
Purpose: To detect and quantify changes in Akt phosphorylation status following this compound treatment.
Materials:
Procedure:
Purpose: To track the dynamics of Akt phosphorylation and dephosphorylation over time.
Procedure:
Diagram 2: Experimental Workflow for Assessing this compound Effects on Akt Phosphorylation. The schematic outlines both standard treatment and pulse-chase methodologies for analyzing Akt phosphorylation dynamics.
Table 1: Biochemical and Cellular Activity Profile of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| IC₅₀ IGF-1R | 0.17 μM | Cellular autophosphorylation assays | [1] [2] |
| IC₅₀ IGF-1R | 0.078 μM | Time-resolved fluorescence (Sf21 cells) | [1] |
| IC₅₀ IGF-1R | 0.323 μM | Phosphorylation in MiaPaCa2 cells | [1] |
| IC₅₀ Insulin R | 2.8 μM | Selectivity ratio ~16:1 vs IGF-1R | [1] |
| IC₅₀ c-Kit | 3-5 μM | Kinase activity inhibition | [3] |
| IC₅₀ Proliferation | 0.1-0.5 μM | Various multiple myeloma cell lines | [1] |
| IC₅₀ Proliferation | 11.12 μM | Daoy medulloblastoma cells | [4] |
| Solubility (DMSO) | 22 mg/mL (48.5 mM) | Stock solution preparation | [1] |
| Solubility (Ethanol) | 4-20 mg/mL | Varies by supplier specification | [3] [1] |
Table 2: this compound Chemosensitization Effects in Cancer Models
| Cancer Model | Combination Therapy | Effect | Reference |
|---|---|---|---|
| Medulloblastoma (Daoy cells) | Temozolomide alone | IC₅₀ = 452.12 μM | [4] |
| Medulloblastoma (Daoy cells) | Temozolomide + this compound (2 μM) | IC₅₀ = 256.81 μM | [4] |
| Medulloblastoma (Daoy cells) | Temozolomide + this compound | Apoptosis increased from 16.18% to 23.20% | [4] |
| Acute Myeloid Leukemia | Ara-C (cytarabine) | Synergistic killing in drug-resistant AML specimens | [9] |
| Small Cell Lung Cancer | Etoposide/Carboplatin | Enhanced sensitivity in H526, H146, WBA, H209 lines | [3] |
| Multiple Myeloma | Doxorubicin, TRAIL/Apo2L, PS-341 | Sensitization at 0.75 μM this compound | [1] |
| In Vivo MM-1S Model | 10 mg/kg twice daily | Significant tumor growth inhibition | [1] |
This compound has demonstrated significant anti-tumor effects across diverse cancer models:
To comprehensively evaluate this compound effects on Akt dephosphorylation, researchers should consider implementing these companion techniques:
Critical Parameters for Assay Success:
Troubleshooting Common Issues:
This compound serves as a valuable research tool for investigating IGF-1R signaling and its downstream effects on Akt phosphorylation in various cancer models. The well-established protocols for evaluating Akt dephosphorylation, combined with the compound's characterized selectivity profile, enable researchers to effectively probe the therapeutic potential of IGF-1R inhibition. The consistent chemosensitization effects observed across multiple cancer types highlight the clinical relevance of this pathway and support continued investigation of IGF-1R inhibitors in combination therapy approaches. When implementing these protocols, researchers should prioritize appropriate controls, optimized compound handling, and multimodal assessment of downstream effects to ensure comprehensive pathway characterization.
NVP-ADW742 has specific solubility properties that are crucial for preparing stable stock solutions. The table below summarizes the key data for your initial preparations [1] [2] [3].
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Storage & Stability |
|---|---|---|---|
| DMSO (fresh, dry) | ~10 - 22 mg/mL | ~22.0 - 48.5 mM | Store at -20°C or -80°C; avoid repeated freeze-thaw cycles. |
| Ethanol | ~3 - 20 mg/mL | ~6.6 - 44.1 mM | Store at -20°C. |
To prepare a 10 mM DMSO stock solution:
For cell-based assays, you will dilute the concentrated stock solution into culture media. The following diagram illustrates the workflow for a typical dose-response experiment, such as treating multiple myeloma cells for 48-72 hours [1] [2].
Example: Preparing a 1 µM working solution for a 10 mL culture [1]
> Critical Considerations: > * DMSO Final Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.1% to avoid cytotoxicity [1]. > * Solution Stability: For optimal results, use freshly prepared working solutions in culture media.
For animal studies, this compound can be administered via oral gavage or intraperitoneal injection. The table below lists two validated in vivo formulations [1] [2].
| Administration Route | Formulation Composition | Target Concentration | Reported Dosage |
|---|---|---|---|
| Oral Gavage | 5% DMSO + 95% Corn Oil | 0.55 mg/mL (1.21 mM) | 50 mg/kg, twice daily [1] |
| Intraperitoneal (IP) Injection | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | 1.10 mg/mL (2.43 mM) | 10 mg/kg, twice daily [1] |
Protocol for Preparing an Oral Gavage Formulation (for a 10 mg/kg dose in a 20g mouse) [2]:
The following table consolidates the solubility data and storage recommendations for NVP-ADW742 from supplier specifications and scientific literature.
| Property | Specification | Source / Reference |
|---|---|---|
| Molecular Weight | 453.58 g/mol | [1] [2] [3] |
| CAS Number | 475488-23-4 | [1] [2] [3] |
| Purity | ≥98% - 99.30% (HPLC) | [1] [2] |
| Solubility in DMSO | ~10-22 mg/mL (22.04 - 47.78 mM) | [1] [3] |
| Solubility in Ethanol | ~3-4.5 mg/mL (6.61 - 10 mM) | [2] [3] |
| Aqueous Solubility | Insoluble or slightly soluble in water (<1 mg/mL) | [3] |
| Storage Condition | Desiccate at -20°C (solid form) | [1] [4] [3] |
| Stock Solution Stability | -80°C for 1-2 years; -20°C for 1 year (in solvent) | [1] [3] |
Here are detailed methodologies for preparing this compound for in vitro and in vivo experiments, based on published research.
This protocol is suitable for cell-based assays.
This method, used in a preclinical myeloma mouse model, demonstrates how to prepare the compound for administration [1].
To help contextualize your experimental work, the diagram below illustrates the core signaling pathway targeted by this compound.
This compound is an ATP-competitive, selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase, with an IC₅₀ of 0.17 μM [1] [3]. It is over 16-fold more selective for IGF-1R over the closely related Insulin Receptor (InsR), which has an IC₅₀ of 2.8 μM [1]. By inhibiting IGF-1R, it blocks downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, leading to pleiotropic antiproliferative and pro-apoptotic effects in tumor cells [1] [5] [6].
The table below summarizes the key physical and chemical data for NVP-ADW742 to guide your stock solution preparation [1].
| Parameter | Detail |
|---|---|
| Molecular Weight | 453.58 g/mol [1] |
| Solubility (DMSO) | 10 mg/mL (22.04 mM) [1] |
| General Storage | From date of receipt; store dry at -20°C [1] |
| Recommended Solvent | DMSO [1] |
In the absence of explicit stability data, you should adhere to standard best practices for handling small molecule inhibitors:
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which plays a key role in cell proliferation and survival signaling [1] [2]. The diagram below illustrates the core signaling pathway and the inhibitor's target.
The table below summarizes the key solubility data for this compound, which is crucial for planning your experiments [1] [2].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble | Not a viable solvent for stock solutions. |
| DMSO | 10 mg/mL (22.04 mM) | Standard solvent for stock solutions. Use fresh, moisture-free DMSO. |
| Ethanol | 12 mg/mL (26.45 mM) | An alternative for in vitro applications. |
This data clearly indicates that This compound will precipitate in pure aqueous buffers, as it is documented to be insoluble in water [1] [2].
Here are answers to common questions and steps to prevent or resolve precipitation.
Q1: Why does my this compound solution precipitate when I add it to my cell culture medium? This is a common issue when a concentrated stock solution in DMSO is diluted into an aqueous buffer or medium. The compound can fall out of solution if the final DMSO concentration is too low to keep it solubilized or if it is added too quickly.
Q2: How can I prevent precipitation when preparing working solutions?
Q3: What should I do if I need to administer this compound in vivo? For animal studies, suppliers provide specific formulations to maintain solubility in an aqueous environment. Do not use plain DMSO diluted in saline. Here is a validated formulation for a clear solution [1]:
The preparation workflow for this formulation can be visualized as follows:
To put this into practice, here are standard protocols for using this compound in different contexts.
In Vitro Cell Culture Protocol This protocol is adapted from assays on multiple myeloma cell lines [1] [2].
In Vivo Dosing Protocol This protocol is based on a study in SCID/NOD mice with multiple myeloma [1] [2].
The optimal concentration of NVP-ADW742 can vary depending on your specific experimental model. The table below summarizes effective concentrations from published research.
| Application / Assay Type | Cell Line / Model | Recommended Concentration | Key Findings / Effect | Citation |
|---|---|---|---|---|
| Cellular Kinase Inhibition | NWT-21 cells | 0.1 - 9 µM (20 min pre-treatment) | Blocked IGF-1-induced phosphorylation of IGF-1R and its downstream target, Akt. | [1] |
| Cell Growth Inhibition (72h) | Multiple Myeloma (MM) and other tumor cell lines | IC~50~ range: 0.1 - 0.5 µM | Dose-dependently inhibited serum-stimulated cell proliferation. | [1] |
| Synergy with Chemotherapy | Small Cell Lung Cancer (SCLC) lines | Synergy at conc. that eliminated basal PI3K-Akt activity | Synergistically enhanced sensitivity to etoposide and carboplatin. | [2] |
| Synergy with Imatinib | SCLC (WBA cell line) | Combined with Imatinib | Superior sensitization to etoposide in cells with c-Kit-driven PI3K-Akt activity. | [2] |
| In Vivo Therapy | SCID/NOD mice (MM model) | 10 mg/kg (i.p.); 50 mg/kg (oral); twice daily | Significantly suppressed tumor growth and prolonged survival. | [1] |
| Pathway Inhibition | Retinal Progenitor Cells (RPCs) | Not specified, used to block IGF-1R | Attenuated IGF-1-induced proliferation by blocking PI3K/Akt and MAPK/Erk pathways. | [3] |
Here are detailed methodologies for key experiments involving this compound.
This protocol is used to determine the IC₅₀ of this compound for inhibiting IGF-1R autophosphorylation in cells [1].
This protocol is commonly used to assess the anti-proliferative effects of this compound, alone or in combination with other drugs [1] [2].
This protocol describes the use of this compound in a mouse model of multiple myeloma [1].
Q1: My experiment shows high cytotoxicity at low concentrations of this compound. What could be wrong?
Q2: I am not observing a strong inhibitory effect in my cell viability assay. What should I check?
Q3: How can I confirm that this compound is effectively blocking the IGF-1R pathway in my cells?
The following diagram illustrates how this compound inhibits the IGF-1R signaling pathway, which is crucial for understanding its cellular effects.
Understanding the basic properties of NVP-ADW742 is fundamental for troubleshooting experimental issues.
| Property | Detail |
|---|---|
| Primary Target | IGF-1R kinase [1] [2] |
| Primary IC₅₀ | 0.17 - 0.20 μM [1] [2] |
| Selectivity | >16-fold more selective for IGF-1R over the Insulin Receptor (InsR) [1] [2] |
| Appearance | Crystalline solid [2] |
| Solubility | 21.67 mg/mL (47.78 mM) in DMSO [1] |
Key Handling Guidelines:
This compound is designed to be cytotoxic to cancer cells by inhibiting the IGF-1R pathway. The following table summarizes its observed cytotoxic effects in various cancer types, which is essential for interpreting your experimental results.
| Cancer Type / Cell Line | Observed Cytotoxic Effect | Proposed Mechanism & Notes |
|---|---|---|
| Multiple Myeloma | In vitro activity; significant in vivo antitumor activity in mouse models [3] [4] | Triggers antiproliferative and proapoptotic molecular events [3]. |
| Medulloblastoma (Daoy cells) | IC₅₀ of ~11.12 μmol/L for proliferation; enhances Temozolomide-induced apoptosis [5] | Suppresses phosphorylation of Akt, P38, and GSK-3β; decreases levels of PI3K, Bcl-2 [5]. |
| Ewing Tumor | Inhibition of proliferation (IC₅₀ 0.55-1.4 μmol/L); induces G1 arrest & apoptosis [6] | Blocks IGF1R/Akt/mTOR phosphorylation; effect is stronger in lines with high IGF1R activation [6]. |
| Acute Myeloid Leukemia (HL-60 cells & primary blasts) | Induces apoptosis; synergizes with Ara-C in drug-resistant samples [7] | Induces Akt dephosphorylation and p38 phosphorylation; decreases Bcl-2 [7]. |
| Small Cell Lung Cancer | Sensitizes cells to Etoposide and Carboplatin [1] | Completely inhibits IGF-I-induced VEGF mRNA expression [1]. |
The cytotoxicity of this compound is mediated through its inhibition of the IGF-1R signaling pathway, which is visually summarized below.
Here are solutions to common experimental challenges based on published research.
The following table summarizes the key physicochemical properties and solubility data for NVP-ADW742 to guide your solvent selection.
| Property | Specification / Value |
|---|---|
| Purity | ≥98% (HPLC) [1] [2] |
| Physical Form | White to beige powder [1] |
| Primary Solvent (Stock) | DMSO [1] [3] [4] |
| Solubility in DMSO | ~2 mg/mL (clear) [1] ~10 mg/mL (~22.0 mM) [3] ~21.67 mg/mL (47.78 mM; requires ultrasonication) [4] | | Solubility in Ethanol | ~3 mg/mL (~6.6 mM) [3] | | Solubility in Water | <1 mg/mL (practically insoluble) [3] | | Storage Temperature | 2-8°C (short-term); -20°C for long-term stock solutions [1] [3] [4] |
Steps for Preparing a Stock Solution in DMSO:
When treating cells with a compound dissolved in DMSO, it is critical to run a solvent control that contains the same concentration of DMSO as your highest treatment group. This ensures that any observed effects are due to the compound and not the solvent.
For in vivo studies, the stock solution in DMSO must be further diluted into a physiologically compatible vehicle. The following diagram illustrates the workflow for preparing two common in vivo formulations for this compound, based on published protocols [3].
Formulation 1: PEG300/Tween80/Saline [3]
Formulation 2: SBE-β-CD in Saline [3]
Q1: The compound won't fully dissolve in DMSO. What should I do?
Q2: My solvent control is showing cytotoxicity. What could be the cause?
Q3: The in vivo formulation appears cloudy. Is this a problem?
Q4: How should I store this compound and its solutions to ensure stability?
The following workflow outlines the general steps for a cell proliferation assay using this compound, based on a referenced cell assay protocol [3].
This compound is a small molecule, ATP-competitive inhibitor selectively targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2].
The table below summarizes its key biochemical characteristics:
| Property | Description / Value |
|---|---|
| Primary Target | IGF-1R (IC₅₀ = 0.17 μM) [2] |
| Secondary Targets | Insulin Receptor (InsR, IC₅₀ = 2.8 μM); c-Kit (IC₅₀ = 3-5 μM) [1] [2] |
| Molecular Weight | 453.58 g/mol [1] [2] |
| Solubility | DMSO: ~22 mg/mL (~50 mM); Ethanol: ~4.5 mg/mL (~10 mM) [1] |
| Storage | Store solid at -20°C, protected from light and moisture [1] [3]. Stock solutions in DMSO are stable at -80°C for ~2 years and -20°C for ~1 year [2]. |
The MTT assay is a common colorimetric method for assessing cell viability and proliferation [4]. The workflow involves treating cells with the compound and then measuring their metabolic activity.
Detailed Steps:
Problem: High background or inconsistent signal in viability assay.
Problem: Lack of expected cytotoxic effect from this compound.
Problem: Precipitation of this compound in assay medium.
This compound shows synergistic effects when combined with other agents. The following diagram and table outline the key signaling pathways involved in these synergistic effects.
| Combination Strategy | Experimental Context | Observed Outcome & Mechanism |
|---|
| With Chemotherapeutics (Etoposide, Carboplatin) | Small Cell Lung Cancer (SCLC) cell lines [6] | Synergistic cell growth inhibition and apoptosis. Mechanism: this compound eliminates basal PI3K-Akt activity, sensitizing cells to chemo-induced death [6] [1]. | | With Kinase Inhibitors (Imatinib/STI571) | SCLC cell lines with c-Kit activity [6] | Enhanced synergy vs. This compound alone. Mechanism: Co-inhibition of IGF-1R and c-Kit (a secondary target of this compound) more completely blocks pro-survival signaling [6] [1]. | | With ErbB Inhibitors (Gefitinib) | Squamous cell carcinoma (A431) [7] | Synergistic induction of apoptosis and cell cycle arrest. Mechanism: Combined inhibition shuts down both IGF-1R and EGFR signaling, leading to profound suppression of Akt and cyclin D1, and activation of pro-apoptotic proteins like Bax [7]. |
The table below summarizes the key combination partners and experimental findings from the literature to serve as a reference for expected outcomes.
| Combination Partner | Cancer Model/Cell Line | Observed Effect (Qualitative) | Key Mechanistic Insights |
|---|---|---|---|
| Gefitinib (ErbB inhibitor) [1] | A431 squamous cell carcinoma | Synergistic inhibition of proliferation, induction of apoptosis | Complete blockade of Akt phosphorylation; decrease in cyclin D1; reduction in Mcl-1 and Bax activation [1]. |
| Cytotoxic Chemotherapy [2] | Multiple Myeloma (in vivo xenograft) | Significant antitumor activity | Triggered antiproliferative and proapoptotic molecular effects [2]. |
| Etoposide & Carboplatin [3] | Small Cell Lung Cancer (SCLC) cell lines | Synergistically enhanced sensitivity, induced apoptosis | Correlation with inhibition of PI3K-Akt pathway activity [3]. |
| Temozolomide [4] | Daoy medulloblastoma cells | Enhanced chemosensitivity | Decreased IC50 of temozolomide; suppression of Akt, P38, and GSK-3β phosphorylation; decreased levels of Bcl-2 [4]. |
| Imatinib [3] | WBA SCLC cell line | Superior sensitization to etoposide vs. This compound alone | Combined inhibition more effective in cell lines where c-Kit also contributes to basal PI3K-Akt activity [3]. |
While exact protocols for CI calculation are not detailed in these papers, they consistently follow a standard approach that you can adopt and document in your guides.
Based on an evaluation of combination study methodologies, here are key points to address in your FAQs.
The synergistic effect of this compound, particularly with gefitinib, is mechanistically driven by a critical convergence on the Akt signaling pathway. The following diagram illustrates these interactions.
This diagram shows that using this compound with an EGFR inhibitor like gefitinib provides a more complete shutdown of the Akt survival pathway than either drug alone, leading to synergistic cell death [1].
The following table consolidates key physical property and storage data for NVP-ADW742 from multiple supplier sources [1] [2] [3].
| Property | Specification | Notes / Source |
|---|---|---|
| Molecular Weight | 453.58 g/mol | [1] [2] [3] |
| Cas No. | 475488-23-4 | [1] [2] [3] |
| Purity | >99% (e.g., 99.30%, 99.73%) | Batch-dependent [1] [2] |
| Recommended Powder Storage | Desiccate at -20°C | [1] [3] [4] |
| Solubility in DMSO | ~10-22 mg/mL (22.04 - 48.5 mM) | Varies by batch and solvent age. "Moisture-absorbing DMSO reduces solubility" - use fresh DMSO [1] [2] [3]. |
| Solubility in Ethanol | ~12-20 mg/mL (26.45 - 44.0 mM) | [2] [3] [4] |
| Solubility in Water | Insoluble | [2] [3] [4] |
This table outlines standard protocols for preparing stock and working solutions of this compound.
| Application | Solvent | Typical Concentration | Storage & Stability | Source |
|---|---|---|---|---|
| In Vitro Stock | DMSO | 10 - 22 mg/mL | -80°C for 2 years; -20°C for 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [1] [3] |
| In Vivo (Solution) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 1.1 mg/mL (2.43 mM) | Prepared solution should be used immediately for optimal results. | [2] [3] |
| In Vivo (Suspension) | CMC-Na solution | ≥5 mg/mL | Mix evenly to obtain a homogeneous suspension. | [2] [3] |
The diagram below illustrates the key decision points for handling this compound based on the information above.
The half-maximal inhibitory concentration (IC50) of NVP-ADW742 is typically determined by measuring its ability to inhibit Insulin-like Growth Factor-1 Receptor (IGF-1R) phosphorylation or to inhibit the proliferation of sensitive cell lines.
The table below summarizes the standard experimental parameters for the key assay types.
Table 1: Key In Vitro Assays for this compound IC50 Determination
| Assay Type | Cell Line / System | Key Readout | Reported IC50 | Citation |
|---|---|---|---|---|
| Cellular Kinase Activity (Capture ELISA) | Sf21 insect cells (expressing human IGF-1R) [1] | Inhibition of IGF-1R autophosphorylation (Time-resolved fluorescence) | 0.078 µM [1] | [1] |
| Cellular Kinase Activity (Capture ELISA) | Human MiaPaCa2 pancreatic cancer cells [1] | Inhibition of IGF-1R phosphorylation | 0.323 µM [1] | [1] |
| Cellular Kinase Activity (Capture ELISA) | NWT-21 cells [1] | Inhibition of IGF-1R autophosphorylation | 0.17 µM [1] | [1] |
| Cell Viability/Proliferation (MTT assay) | Multiple Myeloma (MM) cell lines (e.g., MM-1S, RPMI-8226) [1] | Inhibition of serum-stimulated cell proliferation | 0.1 - 0.5 µM [1] | [1] |
| Cell Viability/Proliferation | Ewing tumor cell lines [2] | Inhibition of cell proliferation | 0.55 - 1.4 µM [2] | [2] |
| Cell Viability/Proliferation (CCK-8 assay) | Daoy medulloblastoma cells [3] | Inhibition of IGF-1R-mediated proliferation | 11.12 µM [3] | [3] |
Here are the detailed protocols for the two primary types of assays, as described in the literature.
This protocol measures the direct inhibition of IGF-1R autophosphorylation in a cellular context [1].
This protocol assesses the functional consequence of IGF-1R inhibition on cell growth [1].
Here are solutions to frequently encountered problems in these assays.
Issue 1: High Background in Capture ELISA
Issue 2: Low Potency or Inconsistent IC50 in Cell Viability Assays
Issue 3: Poor Solubility or Stability of this compound
To help visualize the experimental process and the biological target, the following diagrams outline the key workflows and pathways.
Diagram 1: Experimental Workflow for IC50 Determination
Diagram 2: this compound Target Pathway
The table below summarizes the key specificity data for NVP-ADW742 from published research:
| Target / Aspect | Profile (IC₅₀ or Context) | Experimental Context | Source / PMID |
|---|---|---|---|
| Primary Target: IGF-1R | 0.17 µM (cellular autophosphorylation) | Human MiaPaCa2 cells | [1] |
| Selectivity vs. InsR | ~16-fold selective (IC₅₀ IGF-1R: 0.17 µM; InsR: 2.8 µM) | Cellular assays | [1] |
| Off-Target Kinases | Minimal inhibition at >5 µM (c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl) | In vitro kinase profiling | [1] |
| Context-Dependent c-Kit Effect | IC₅₀ of 1-5 µM for inhibiting SCF-mediated Kit phosphorylation | H526 SCLC cell line | [2] |
To confirm that this compound is working specifically in your experimental system, you can adopt the following validated methodologies.
This protocol is used to determine the IC₅₀ of this compound for IGF-1R autophosphorylation [1].
This method is used to determine the effect of this compound on cell growth [1].
Here are answers to frequently asked questions regarding unexpected results with this compound.
Q: I observe cytotoxic effects at concentrations above 1 µM that are not consistent with pure IGF-1R inhibition. What could be happening?
Q: The growth inhibitory effect of this compound is weak in my cell model. Why?
Q: How can I confirm that the observed phenotypic effects are truly on-target?
The following diagram illustrates the core signaling pathways affected by this compound and the context for its combination use, integrating the key troubleshooting insights.
This compound is characterized as a potent and selective ATP-competitive small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2].
The table below summarizes its core inhibitory activity against IGF-1R and its selectivity versus other related receptors.
| Target | IC₅₀ / Inhibition Data | Experimental Context | Citation |
|---|---|---|---|
| IGF-1R | IC₅₀ = 0.17 μM | Cellular autophosphorylation assays | [3] [4] |
| IGF-1R | IC₅₀ = 0.078 μM | Time-resolved fluorescence assay (human IGF-1R in Sf21 cells) | [3] |
| IGF-1R | IC₅₀ = 0.323 μM | Phosphorylation in human MiaPaCa2 cells | [4] |
| Insulin Receptor (InsR) | IC₅₀ = 2.8 μM | Cellular assays | [3] |
| c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl | IC₅₀ > 5 μM | Cellular assays; minimal inhibitory activity noted | [1] [4] |
The >16-fold selectivity for IGF-1R over the closely related InsR is a key feature of this compound [4]. This selectivity helps in designing experiments where isolating the effect of IGF-1R signaling from InsR signaling is crucial.
Here are methodologies for key experiments involving this compound, which you can adapt for your work.
This protocol is used to determine the compound's effect on serum-stimulated cancer cell growth [1] [4].
This protocol assesses the direct biochemical effect of this compound on the IGF-1R pathway [1] [3].
This compound has shown efficacy in xenograft models and can be administered both intraperitoneally and orally [1] [3] [4].
The following diagram illustrates the IGF-1R signaling pathway and the mechanism by which this compound inhibits it, which is crucial for understanding its cellular effects.
The information provided should serve as a solid foundation for your experimental work with this compound.
| Inhibitor Name | Primary Target / Mechanism | Key Biochemical IC50 / Potency | Selectivity (vs. InsR) | Notable Cellular/In Vivo Efficacy | Development Stage |
|---|---|---|---|---|---|
| NVP-ADW742 | IGF-1R Tyrosine Kinase (ATP-competitive) [1] [2] | IGF-1R: 0.17 µM (cell), 0.078 µM (enzyme) [1] [2] | ~16-fold selective over InsR [1] | Induces apoptosis in Ewing sarcoma, multiple myeloma; synergizes with chemotherapy; effective in mouse xenograft models (10 mg/kg, i.p.) [3] [2] | Preclinical research |
| NVP-AEW541 | IGF-1R Tyrosine Kinase [4] | Information missing from search | Information missing from search | Suppresses AML cell proliferation and enhances chemotherapy sensitivity [4] | Preclinical research |
| Picropodophyllin (PPP) | IGF-1R (Allosteric inhibitor) [4] | Information missing from search | Does not inhibit InsR [4] | Eliminates liver cancer stem cells, inhibits tumor growth and metastasis in vivo (20 mg/kg/day, i.p.) [5] | Preclinical research |
| Linsitinib (OSI-906) | IGF-1R / InsR (ATP-competitive) [6] [7] | Information missing from search | Dual inhibitor of IGF-1R and InsR [7] | Inhibits IGF-1R signaling; induces p70S6K1 activation as a resistance mechanism in colon cancer cells [6] | Clinical trials (Phase III failed for various cancers) [7] |
| BMS-754807 | IGF-1R / InsR (ATP-competitive) [6] | Information missing from search | Dual inhibitor of IGF-1R and InsR [6] | Potent IGF-1R inhibitor; induces MEK/p70S6K1 phosphorylation leading to resistance in colon cancer [6] | Clinical trials |
| Allosteric Inhibitors (e.g., Compound 10) | IGF-1R (Non-ATP competitive, allosteric) [8] | IGF-1R: 0.4 µM (enzyme) [8] | >30-fold selective over InsR (cellular) [8] | Moderate cellular activity (IC50 = 2.2 µM in MCF-7 cells) [8] | Preclinical research |
Here are detailed methodologies for key experiments involving this compound, which can serve as a reference for your research.
The following diagram illustrates the IGF-1R signaling pathway and the points of inhibition for the different types of inhibitors compared above.
From the analysis, the choice of inhibitor depends heavily on your specific research goals.
NVP-ADW742 specifically targets the ATP-binding site of IGF-1R. Its selectivity arises from its ability to potently inhibit IGF-1R-mediated signaling while having minimal effect on the closely related Insulin Receptor and other tyrosine kinases [1] [2]. This mechanism is illustrated in the pathway below:
Key experimental evidence confirms its activity:
Research shows that this compound can enhance the effectiveness of other cancer therapies, with studies demonstrating synergistic effects in various cancer models:
| Cancer Model | Combined Therapy | Observed Effect |
|---|---|---|
| Small Cell Lung Cancer (SCLC) | Etoposide, Carboplatin | Synergistically enhanced apoptosis and sensitivity to chemotherapy [3]. |
| Medulloblastoma | Temozolomide | Enhanced chemosensitivity and increased apoptosis in Daoy cells [4]. |
| Multiple Myeloma | Doxorubicin, TRAIL/Apo2L, PS-341 | Sensitized tumor cells to other anticancer agents [1]. |
| SCLC (with active c-Kit signaling) | Imatinib (STI571) | Superior growth inhibition compared to either agent alone [5]. |
The high selectivity of this compound makes it a valuable tool for:
It is important to note that much of this profiling data comes from research published in the mid-2000s, and the compound remains primarily a preclinical research tool [7].
| Inhibitor Name | Type / Class | Primary Target (IC₅₀) | Insulin Receptor (InsR) Selectivity (IC₅₀) | Key Characteristics & Additional Targets |
|---|---|---|---|---|
| NVP-ADW742 [1] [2] [3] | Small Molecule (ATP-competitive) | IGF-1R (0.17 - 0.4 µM) | InsR (2.8 µM) >16-fold selective for IGF-1R over InsR [2] [3]. | Orally active; induces apoptosis; minimal activity on HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit [1] [3]. |
| NVP-AEW541 [2] [3] | Small Molecule (ATP-competitive) | IGF-1R (0.086 - 0.15 µM) | InsR (0.14 µM) | A more potent successor to this compound; less selective against InsR [3]. |
| BMS-754807 [2] [3] | Small Molecule (Reversible) | IGF-1R (1.8 nM) | InsR (1.7 nM) | Potent dual IGF-1R/InsR inhibitor; also inhibits Met, TrkA/B, Aurora A/B [2] [3]. |
| Linsitinib (OSI-906) [4] [3] | Small Molecule (ATP-competitive) | IGF-1R (35 nM) | InsR (75 nM) | Potent, selective dual IGF-1R/IR inhibitor; has advanced to clinical trials [4] [3]. |
| Picropodophyllin (PPP) [2] [3] | Small Molecule (Non-ATP competitive, Allosteric) | IGF-1R (1 nM) | Not inhibitory | Highly selective; induces conformational change in IGF-1R; does not affect insulin receptor [2] [3]. |
| AG-1024 [5] [3] | Small Molecule (Tyrphostin) | IGF-1R (7 µM) | InsR (57 µM) | Distinguishes between IGF-1R and InsR; used extensively in pre-clinical research [5] [3]. |
The quantitative data in the table are derived from standardized experimental methodologies. Here is the context for how these values are typically determined.
For researchers looking to replicate or understand the key findings, here is a generalized workflow for evaluating an IGF-1R inhibitor like this compound in a pre-clinical setting.
The choice of an IGF-1R inhibitor depends heavily on the research question. This compound offers a strong balance of selectivity and well-characterized activity, making it an excellent tool for probing IGF-1R-specific biology.
The table below summarizes the key quantitative data found in the search results regarding this compound's activity.
| Assay Type | Reported IC₅₀ / Potency | Context & Comparison | Source |
|---|---|---|---|
| Cellular Kinase Activity | IC₅₀ > 5 μM [1] | Minimal inhibitory activity against c-Kit; described as having "little activity" to c-Kit [1]. | [1] |
| Cellular Function (SCLC cells) | IC₅₀ in the 1-5 μM range [2] | Inhibits SCF-mediated Kit phosphorylation and Akt activation in H526 cell line [2]. | [2] |
| Specificity Profile | >16-fold more potent against IGF-1R than InsR; "little activity" to c-Kit, HER2, PDGFR, VEGFR-2, and Bcr-Abl [1]. | Primarily characterized as a selective IGF-1R inhibitor [1] [3] [4]. | [1] |
The search results provide insights into the methodologies used to determine the above data:
The following diagram illustrates the key finding from the research: this compound is a selective IGF-1R inhibitor, and its effect on c-Kit is a secondary, weaker activity.
The following data is compiled from biochemical and cellular assays.
| Target Kinase | Reported IC₅₀ (μM) | Experimental Context | Selectivity (vs. IGF-1R) |
|---|---|---|---|
| IGF-1R | 0.17 / 0.078 [1] | Cellular autophosphorylation / Time-resolved fluorescence assay | - |
| InsR (Insulin Receptor) | 2.8 [1] | Cellular assay | >16-fold less potent |
| c-Kit | >5 [1] | Cellular assay | Minimal inhibitory activity |
| HER2 (ErbB2) | >5 [1] | Not specified | Minimal inhibitory activity |
| PDGFR | >5 [1] | Not specified | Minimal inhibitory activity |
| VEGFR-2 | >5 [1] | Not specified | Minimal inhibitory activity |
| Bcr-Abl | >5 [1] | Not specified | Minimal inhibitory activity |
NVP-ADW742 functions by specifically binding to the tyrosine kinase domain of IGF-1R, inhibiting its autophosphorylation and subsequent activation of the downstream PI3K/AKT and MAPK/Erk signaling cascades [2] [3] [4]. This inhibition leads to cell cycle arrest and the induction of apoptosis in various cancer cells [3] [4]. The following diagram illustrates this targeted pathway.
IGF-1R Signaling Pathway and this compound Inhibition
The primary data on this compound's specificity was generated using standardized kinase assays.
The diagram below outlines the workflow for the cellular kinase activity assay.
Cellular Kinase Assay Workflow
In research, this compound is recognized as a selective IGF-1R inhibitor and is often used as a reference compound in preclinical studies. Its key advantage lies in its >16-fold selectivity for IGF-1R over InsR [1], which helps in delineating the specific roles of IGF-1R signaling in cancer models, as combined inhibition of IGF-1R and InsR can lead to metabolic side effects.
Based on the available data, this compound shows a clean profile against several other prominent kinases, making it a valuable tool for proof-of-concept studies. For the most current information on its activity across a broader kinase panel, consulting dedicated kinase profiling databases would be recommended.
| Kinase Target | IC₅₀ / Inhibition | Experimental Context | Selectivity vs. IGF-1R | PMID / Source |
|---|---|---|---|---|
| IGF-1R | 0.17 - 0.18 µM | Cellular autophosphorylation assays [1] [2] [3] | Reference | 15050914 [1] |
| Insulin Receptor (InsR) | 2.8 µM [1] [3] | Cellular assays [1] [3] | >16-fold less potent [1] [2] | 15050914 [1] |
| HER2 | >10 µM (minimal activity) [1] [2] | Not specified in assays [1] | >58-fold less potent | 15050914 [1] |
| PDGFR | >10 µM (minimal activity) [1] [2] | Not specified in assays [1] | >58-fold less potent | 15050914 [1] |
| VEGFR-2 | >10 µM (minimal activity) [1] [2] | Not specified in assays [1] | >58-fold less potent | 15050914 [1] |
| Bcr-Abl | >10 µM (minimal activity) [1] | Not specified in assays [1] | >58-fold less potent | 15050914 [1] |
| c-Kit | >5 µM (minimal activity) [1] [2] | Not specified in assays [1] | >29-fold less potent | 15050914 [1] |
The primary data on NVP-ADW742's activity comes from well-established cellular kinase assays.
To understand the specific role of this compound, it helps to see where its target, IGF-1R, fits into the broader network of cancer signaling pathways. The diagram below illustrates this context.
This compound's high selectivity is a key characteristic for a research tool. Its minimal activity on VEGFR-2 and PDGFR means it does not directly inhibit tumor angiogenesis, and its lack of action on HER2 means it is not suitable for HER2-driven cancers [1] [2]. This clean profile helps researchers isolate the specific biological effects of IGF-1R inhibition without confounding off-target effects.
The table below summarizes the key data, showing that NVP-ADW742's activity against Bcr-Abl is negligible compared to its primary target and to dedicated Bcr-Abl inhibitors.
| Inhibitor Name | Primary Target (IC₅₀) | Bcr-Abl Inhibition (IC₅₀) | Key Selectivity Notes |
|---|---|---|---|
| This compound | IGF-1R (0.17 µM) [1] [2] [3] | >5 µM [2] [4] [3] | >16-fold more selective for IGF-1R over InsR; minimal activity on Bcr-Abl, c-Kit, HER2, PDGFR, VEGFR-2 [1] [2] [4]. |
| Imatinib | Bcr-Abl (≈0.1-0.15 µM) [5] | ≈0.1-0.15 µM [5] | Also inhibits PDGFR and c-Kit with similar potency [5]. |
| Nilotinib | Bcr-Abl | N/A (from search results) | Second-generation inhibitor; effective against many imatinib-resistant Bcr-Abl mutants, except T315I [5]. |
| Ponatinib | Bcr-Abl | N/A (from search results) | Third-generation inhibitor; effective against the T315I "gatekeeper" mutation [5]. |
> Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a compound's potency. A lower value indicates greater potency. The data clearly shows that this compound's effect on Bcr-Abl is over 29 times weaker than its effect on IGF-1R and vastly weaker than dedicated Bcr-Abl inhibitors.
This compound is functionally characterized as a selective Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase inhibitor [6] [2] [3].
The following diagram illustrates the specific signaling pathway targeted by this compound and the experimental workflow for validating its activity:
| Combination Therapy | Cancer Model(s) Tested | Experimental Readout | Key Mechanism / Biomarker |
|---|---|---|---|
| Etoposide & Carboplatin | Small Cell Lung Cancer (SCLC) cell lines [1] | MTT assay, TUNEL apoptosis assay [1] | Synergistic enhancement of apoptosis; correlated with inhibition of basal PI3K-Akt activity [1]. |
| Cytotoxic Chemotherapy (unspecified) | Orthotopic Multiple Myeloma xenograft model [2] | In vivo tumor growth inhibition [2] | Triggered antiproliferative/proapoptotic molecular sequelae in diverse tumor cells [2]. |
| Imatinib (c-Kit inhibitor) | SCLC cell line (WBA) [1] | MTT assay [1] | Superior sensitization to etoposide in cells with c-Kit-driven basal PI3K-Akt activity [1]. |
To help you evaluate or replicate these findings, here is a detailed breakdown of the key experimental methodologies from the research.
This protocol was used to validate synergy with etoposide and carboplatin in SCLC [1].
This method confirmed that the synergy observed in viability assays was due to increased cell death [1].
This protocol identified the key signaling pathway targeted by this compound [1].
This compound is a reversible, ATP-competitive inhibitor that specifically targets the tyrosine kinase domain of IGF-1R [4] [2]. The following diagram illustrates how its inhibition of IGF-1R blocks downstream survival signals, leading to synergistic effects with chemotherapy.
The diagram shows that by inhibiting IGF-1R, this compound shuts down the PI3K/Akt/mTOR survival pathway [2] [1] [5]. This suppression removes a critical protective signal, making cancer cells more vulnerable to the apoptosis-inducing effects of co-administered chemotherapy.
The table below summarizes the key experimental data available for this compound from preclinical studies.
| Aspect | Preclinical Data |
|---|---|
| Drug Name & Type | This compound; Selective small-molecule IGF-1R tyrosine kinase inhibitor [1] [2] [3]. |
| Primary Target | Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2]. |
| Reported IC₅₀ for IGF-1R | 170 nM [3]. |
| Key In Vitro Findings | • Shows in vitro activity against multiple myeloma cells, including those resistant to conventional therapies [1] [2]. • Triggers antiproliferative and pro-apoptotic (cell death) effects [1] [2]. | | Key In Vivo Findings | • this compound monotherapy demonstrated significant antitumor activity in an orthotopic xenograft mouse model of multiple myeloma [1] [2]. • Its combination with cytotoxic chemotherapy showed enhanced activity in the same model [1] [2]. | | Mechanism of Action | Inhibits IGF-1R tyrosine kinase activity, blocking downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways, which are crucial for myeloma cell survival and proliferation [4] [5] [6]. | | Developmental Status | Preclinical (as of 2004-2016); has not progressed to clinical trials for myeloma per available data [4] [3]. |
For the in vivo studies that demonstrated the efficacy of this compound, the general experimental workflow can be summarized as follows. This methodology is common in preclinical cancer drug development.
The foundational studies for this compound typically involved the following key methodologies:
| Malignancy / Cell Model | Experimental Findings / Key Results | Mechanism of Action & Signaling Effects | Citation |
|---|
| Acute Myeloid Leukemia (AML) (HL-60 cell line & primary patient blasts) | - Induces apoptosis.
This compound is an ATP-competitive, small-molecule inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase receptor often overexpressed in cancer cells and linked to cell proliferation, survival, and chemotherapy resistance [3] [2]. Its inhibitory action on IGF-1R is highly selective, with a half-maximal inhibitory concentration (IC50) of 0.17 μM, showing over 16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR, IC50 = 2.8 μM) [2].
The diagram below illustrates how this compound blocks the IGF-1R signaling pathway to exert its anti-tumor effects.
As shown, by blocking IGF-1R, this compound inhibits critical downstream pro-survival pathways, particularly the PI3K/Akt pathway, leading to decreased cell proliferation and the activation of apoptosis (programmed cell death) [1] [4] [2].
For researchers looking to replicate or understand these studies, here are the core methodologies used in the cited experiments.
The table below consolidates the key quantitative data on NVP-ADW742's potency and selectivity from various experimental assays.
| Assay Type / Target | Reported IC50 / Value | Experimental Context / Cell Line | Source |
|---|---|---|---|
| IGF-1R Kinase Inhibition (Cellular) | 0.17 µM | Cellular autophosphorylation assays | [1] |
| IGF-1R Kinase Inhibition (Biochemical) | 0.078 µM | Time-resolved fluorescence assay using human IGF-1R expressed in Sf21 insect cells | [1] |
| IGF-1R Phosphorylation Inhibition | 0.323 µM | Human pancreatic cancer MiaPaCa2 cells | [1] |
| IGF-1R-Mediated Proliferation | 11.12 µM | Medulloblastoma Daoy cells (IC50 for proliferation) | [2] |
| Anti-Proliferative Activity | 0.1 - 0.5 µM | Multiple Myeloma (MM) cell lines in serum | [3] [1] |
| Anti-Proliferative Activity | 0.1 - 0.4 µM | Small Cell Lung Cancer H526 cells | [4] |
| Selectivity (IGF-1R vs. InsR) | >16-fold | IC50 for InsR is 2.8 µM | [1] |
| Selectivity (Other Kinases) | Little to no activity (IC50 >5 µM) | HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit | [1] |
The potency of this compound is typically confirmed through two primary types of assays:
Cellular Kinase Activity Assay (Capture ELISA): This common method involves seeding cells (like NWT-21 cells) and starving them in low-serum medium. The cells are pre-treated with this compound, then stimulated with IGF-I ligand. After cell lysis, phosphorylated IGF-1R is "captured" by an antibody-coated plate and detected with an anti-phosphotyrosine antibody linked to a luminescent reporter. The IC50 is determined from the concentration-dependent reduction in luminescence [1].
Cell Proliferation/Survival Assays (e.g., MTT assay): To determine the IC50 for growth inhibition, tumor cell lines are exposed to a range of this compound concentrations for 48-72 hours. Cell viability is measured using colorimetric assays like MTT or CCK-8, which measure metabolic activity. The IC50 represents the drug concentration that reduces cell proliferation by 50% compared to untreated controls [2] [1].
This compound acts as an ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of IGF-1R. Its primary mechanism is inhibiting IGF-1R autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [5] [6].
The diagram below illustrates the IGF-1R signaling pathway and the points where this compound exerts its inhibitory effect.
The data confirms this compound as a valuable research tool for selectively probing IGF-1R biology. A key finding from multiple studies is that This compound can sensitize cancer cells to various chemotherapeutic agents, highlighting its potential in combination therapy strategies [2] [3].
Research suggests that effective anti-tumor responses may require co-inhibition of IGF-1R and other compensatory pathways, such as EGFR/HER2 or c-Kit [4] [6] [7]. This compound has been effectively used in preclinical studies in combination with drugs like temozolomide, STI571 (imatinib), and other cytotoxic agents [2] [4].
NVP-ADW742 is a small-molecule inhibitor identified in early research for its ability to block the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. The table below summarizes its performance from key pre-clinical studies.
| Aspect | Experimental Findings |
|---|---|
| Primary Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase [1] [2]. |
| Mechanism of Action | Inhibits IGF-1R autophosphorylation and downstream PI3K/Akt/mTOR signaling pathway, inducing cell cycle arrest (G1 phase) and promoting apoptosis [1] [2]. |
| Monotherapy Efficacy | Shows dose-dependent inhibition of cancer cell proliferation (IC₅₀ in the micromolar range, e.g., 0.55-1.4 µM in Ewing tumor cells) [2]. |
| Synergy with Chemotherapy | Synergistically enhances effects of etoposide, carboplatin, doxorubicin, and vincristine, lowering effective chemotherapy doses required [1] [2]. |
| Synergy with Targeted Therapy | Combined use with imatinib (c-Kit inhibitor) shows superior effect in sensitizing certain cancer cells to chemotherapy [1] [2]. |
| Anti-angiogenic Effect | Reduces IGF-I-mediated expression of Vascular Endothelial Growth Factor (VEGF), suggesting a potential secondary role in inhibiting tumor angiogenesis [1]. |
The following methodologies from published research can serve as a reference for designing experiments to evaluate this compound.
Cell Viability and Combination Effects (MTT Assay)
Apoptosis Analysis (TUNEL Assay)
Analysis of Signaling Pathway Inhibition (Western Blot)
The diagram below illustrates the targeted signaling pathway and the mechanism of action of this compound.
Since the scientific literature does not address lot-to-lot variability, here is practical guidance on how to approach this critical quality assessment: